Poldine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1,1-dimethylpyrrolidin-1-ium-2-yl)methyl 2-hydroxy-2,2-diphenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26NO3/c1-22(2)15-9-14-19(22)16-25-20(23)21(24,17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3-8,10-13,19,24H,9,14-16H2,1-2H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRKVVAGMJJJSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26NO3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862161 | |
| Record name | Poldine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
596-50-9 | |
| Record name | Poldine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=596-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poldine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poldine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13507 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Poldine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | POLDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R92106W2F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Poldine's Mechanism of Action on Muscarinic Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poldine, a quaternary ammonium antimuscarinic agent, exerts its pharmacological effects primarily through competitive antagonism of acetylcholine at muscarinic receptors. This guide provides a detailed examination of the mechanism of action of this compound, with a focus on its interaction with muscarinic receptor subtypes. While comprehensive quantitative data for this compound across all five cloned human muscarinic receptor subtypes (M1-M5) is not extensively available in publicly accessible literature, this document synthesizes the existing knowledge on its general antagonistic properties. We will delve into the underlying signaling pathways affected by muscarinic antagonism, present standardized experimental protocols for characterizing such interactions, and provide visual representations of these complex processes.
Introduction to this compound and Muscarinic Receptors
This compound is a synthetic quaternary ammonium compound that has been historically used in the treatment of peptic ulcers due to its ability to reduce gastric acid secretion and gastrointestinal motility.[1] Its therapeutic effects are attributable to its action as a muscarinic receptor antagonist.[1]
Muscarinic receptors are a class of G-protein coupled receptors (GPCRs) that are activated by the neurotransmitter acetylcholine (ACh).[2][3] They are widely distributed throughout the central and peripheral nervous systems and are crucial for mediating a vast array of physiological functions.[4][5] There are five distinct subtypes of muscarinic receptors, designated M1 through M5, each with a unique tissue distribution and intracellular signaling cascade.[5][6]
-
M1, M3, and M5 Receptors: These receptors primarily couple through Gαq/11 proteins.[2] Upon activation, they stimulate phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in a cellular response such as smooth muscle contraction or glandular secretion.[4]
-
M2 and M4 Receptors: These receptors are coupled to Gαi/o proteins.[2] Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[2] They can also directly modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and an inhibitory effect on cellular function, for instance, slowing the heart rate.[2]
This compound, as a competitive antagonist, binds to these receptors at the same site as acetylcholine but does not activate them, thereby preventing ACh from eliciting its normal physiological response.[4]
Quantitative Analysis of this compound's Muscarinic Receptor Interaction
A thorough understanding of a drug's mechanism of action necessitates quantitative data on its affinity and potency at its target receptors. For muscarinic antagonists, this is typically expressed as the inhibitor constant (Ki) from radioligand binding assays and the pA2 value from functional assays.
Data Presentation
| Receptor Subtype | Binding Affinity (Ki in nM) | Functional Potency (pA2) | Tissue/Cell System for pA2 Determination |
| M1 | Data not available | Data not available | e.g., Rabbit vas deferens |
| M2 | Data not available | Data not available | e.g., Guinea-pig atria |
| M3 | Data not available | Data not available | e.g., Guinea-pig ileum, Bladder |
| M4 | Data not available | Data not available | e.g., Rat striatum |
| M5 | Data not available | Data not available | e.g., Cloned cell lines |
Signaling Pathways Modulated by this compound
By blocking muscarinic receptors, this compound inhibits the downstream signaling cascades initiated by acetylcholine. The following diagrams illustrate the canonical signaling pathways for Gq/11- and Gi/o-coupled muscarinic receptors, which are inhibited by this compound.
Experimental Protocols
The characterization of this compound's mechanism of action relies on established in vitro pharmacological assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assays for Determining Binding Affinity (Ki)
These assays measure the affinity of a drug for a receptor by quantifying the displacement of a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Membrane preparations from cells stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
This compound methosulfate.
-
Non-specific binding control: Atropine (at a high concentration, e.g., 1 µM).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Culture cells expressing the receptor subtype of interest to confluence. Harvest the cells, homogenize in a lysis buffer, and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Membrane preparation, radioligand ([³H]-NMS at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of atropine.
-
Competition Binding: Membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Isolated Organ Bath Experiments for Functional Potency (pA2)
These functional assays measure the ability of an antagonist to inhibit the physiological response induced by an agonist in an isolated tissue.
Objective: To determine the pA2 value of this compound at a specific muscarinic receptor subtype (e.g., M3 in guinea-pig ileum).
Materials:
-
Isolated tissue preparation (e.g., a segment of guinea-pig ileum).
-
Organ bath system with a transducer to measure isometric contractions, a thermoregulator, and an aeration system.
-
Physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Muscarinic agonist (e.g., carbachol or acetylcholine).
-
This compound methosulfate.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Humanely euthanize the animal and dissect the desired tissue (e.g., ileum). Place the tissue in cold, aerated physiological salt solution. Cut segments of appropriate length and mount them in the organ baths under a resting tension (e.g., 1 gram).
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular washes with fresh physiological salt solution.
-
Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist (e.g., carbachol). Add the agonist in increasing concentrations to the bath and record the resulting muscle contraction until a maximal response is achieved. Wash the tissue thoroughly to return to baseline.
-
Antagonist Incubation: Add a known concentration of this compound to the bath and allow it to incubate with the tissue for a predetermined time (e.g., 30-60 minutes) to ensure equilibrium.
-
Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of this compound, generate a second cumulative concentration-response curve for the agonist. The curve should be shifted to the right.
-
Repeat with Different Antagonist Concentrations: Wash the tissue extensively and allow it to recover. Repeat steps 4 and 5 with at least two other concentrations of this compound.
-
Data Analysis (Schild Plot):
-
For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.
-
Perform linear regression on the data. If the antagonism is competitive, the slope of the line should not be significantly different from 1.
-
The pA2 value is the x-intercept of the regression line. It represents the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2.
-
Conclusion
This compound acts as a competitive antagonist at muscarinic acetylcholine receptors, thereby inhibiting the physiological responses mediated by these receptors. While its historical use has been in the context of gastrointestinal disorders, a detailed understanding of its interaction with the five muscarinic receptor subtypes is crucial for a complete pharmacological profile. The experimental protocols outlined in this guide provide a robust framework for obtaining the quantitative data necessary for such a characterization. The provided diagrams of the signaling pathways and experimental workflows serve to visually clarify the complex molecular and procedural steps involved in elucidating the mechanism of action of this compound and other muscarinic antagonists. Further research is warranted to fully characterize the binding and functional profile of this compound across all M1-M5 receptor subtypes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Poldine as a Pharmacological Tool: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Poldine, a synthetic quaternary ammonium compound, primarily functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). Historically utilized in the treatment of peptic ulcers due to its ability to reduce gastric acid secretion and motility, its principal application in modern research lies in its utility as a pharmacological tool to probe the function of the parasympathetic nervous system and to characterize muscarinic receptor subtypes. As a quaternary amine, this compound possesses limited ability to cross the blood-brain barrier, making it particularly useful for investigating peripheral muscarinic receptor functions without confounding central nervous system effects.
This guide provides a technical overview of this compound's primary research application, focusing on its interaction with muscarinic receptors, relevant experimental protocols for its characterization, and the signaling pathways it modulates.
Data Presentation: Muscarinic Receptor Antagonist Properties
| Antagonist | Receptor Subtype | Preparation | Agonist | pA2 Value | Schild Slope | Reference |
| This compound | M3 (implied) | Guinea-pig ileum | Carbachol | 8.6 | Not Reported | [1] |
| This compound | M3 (implied) | Rat anococcygeus muscle | Carbachol | 8.2 | Not Reported | [1] |
| Atropine | Non-selective | Human colon circular muscle | Carbachol | 8.72 ± 0.28 | Not Reported | [1] |
| Atropine | Non-selective | Human colon longitudinal muscle | Carbachol | 8.60 ± 0.08 | Not Reported | [1] |
| Atropine | Non-selective | Human umbilical vein | Acetylcholine | 9.67 ± 0.12 | 0.94 ± 0.30 | [2] |
Note on Data: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. A Schild slope not significantly different from unity is consistent with competitive antagonism. The data for this compound is older and less comprehensive than for more modern research tools, reflecting its primary historical use as a clinical agent.
Experimental Protocols
The characterization of this compound as a muscarinic antagonist in a research setting typically involves functional assays to determine its potency and mechanism of action. Below are detailed methodologies for key experiments.
Schild Analysis for Determining Antagonist Potency (pA2)
This protocol is used to determine the affinity of a competitive antagonist like this compound for its receptor.
Objective: To determine the pA2 value of this compound against a muscarinic agonist (e.g., carbachol) in an isolated tissue preparation.
Materials:
-
Isolated tissue preparation expressing muscarinic receptors (e.g., guinea-pig ileum, rat bladder strips).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Isotonic transducer and data acquisition system to measure tissue contraction.
-
Muscarinic agonist stock solution (e.g., Carbachol).
-
This compound methyl sulfate stock solution.
Procedure:
-
Tissue Preparation: Mount the isolated tissue in the organ bath under a resting tension and allow it to equilibrate for at least 60 minutes, with regular washing.
-
Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the muscarinic agonist (e.g., carbachol) to establish the baseline response and determine the EC50 value.
-
Antagonist Incubation: Wash the tissue thoroughly and incubate with a known concentration of this compound for a predetermined equilibration period (e.g., 30-60 minutes).
-
Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of this compound, generate a second cumulative concentration-response curve for the agonist.
-
Repeat with Multiple Antagonist Concentrations: Repeat steps 3 and 4 with at least two other increasing concentrations of this compound.
-
Data Analysis:
-
Calculate the dose ratio (DR) for each concentration of this compound. The dose ratio is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
The x-intercept of the linear regression line of the Schild plot provides the pA2 value. The slope of the line should not be significantly different from 1 for competitive antagonism.[2]
-
Inhibition of Agonist-Induced Phosphoinositide Turnover
This assay is used to assess the functional antagonism of this compound at Gq/11-coupled muscarinic receptors (M1, M3, M5).
Objective: To measure the ability of this compound to inhibit carbachol-induced accumulation of inositol phosphates in cultured cells or tissue slices.
Materials:
-
Cultured cells expressing the muscarinic receptor subtype of interest or tissue slices (e.g., cerebral cortex).
-
[³H]-myo-inositol.
-
Assay medium (e.g., Krebs-bicarbonate buffer) containing LiCl.
-
Muscarinic agonist (e.g., Carbachol).
-
This compound methyl sulfate.
-
Dowex AG1-X8 anion-exchange resin.
-
Scintillation counter.
Procedure:
-
Cell/Tissue Labeling: Incubate cells or tissue slices with [³H]-myo-inositol for a sufficient time (e.g., 18-24 hours) to allow for incorporation into membrane phosphoinositides.
-
Pre-incubation with Antagonist: Wash the labeled cells/tissues and pre-incubate with various concentrations of this compound for a defined period.
-
Agonist Stimulation: Add a fixed concentration of the muscarinic agonist (e.g., carbachol, typically at its EC80) and incubate for a further period (e.g., 30-60 minutes).
-
Extraction of Inositol Phosphates: Terminate the reaction and extract the total inositol phosphates.
-
Separation and Quantification: Separate the [³H]-inositol phosphates from free [³H]-myo-inositol using anion-exchange chromatography.
-
Data Analysis: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter. Determine the IC50 value for this compound's inhibition of the agonist-induced response.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.
Caption: this compound competitively antagonizes acetylcholine at muscarinic receptors, blocking downstream signaling.
Caption: Workflow for determining this compound's antagonist potency using Schild analysis.
References
- 1. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Poldine in Smooth Muscle Physiology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poldine, a synthetic quaternary ammonium anticholinergic agent, has historically been utilized in the management of gastrointestinal disorders characterized by smooth muscle hypermotility. As a competitive antagonist of acetylcholine at muscarinic receptors, this compound exerts a relaxant effect on smooth muscle, thereby alleviating symptoms associated with conditions such as peptic ulcers and intestinal cramping. This technical guide provides a comprehensive overview of the physiological role of this compound in smooth muscle, detailing its mechanism of action, summarizing its effects, and providing standardized experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of smooth muscle physiology and the development of novel therapeutic agents targeting muscarinic receptors.
Mechanism of Action: Competitive Antagonism at Muscarinic Receptors
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] In smooth muscle tissues, the predominant subtypes involved in contraction are the M2 and M3 receptors. Acetylcholine (ACh), released from parasympathetic nerve terminals, binds to these receptors to initiate a signaling cascade that leads to muscle contraction.
This compound, by binding to these same receptors without activating them, prevents ACh from exerting its physiological effect. This competitive and reversible antagonism results in a rightward shift of the agonist (e.g., acetylcholine, carbachol) concentration-response curve without a change in the maximum response, a hallmark of competitive antagonism. The degree of this shift is dependent on the concentration of this compound.
Signaling Pathways in Smooth Muscle Contraction
The contractile state of smooth muscle is primarily regulated by the intracellular calcium concentration ([Ca²⁺]i) and the calcium sensitivity of the contractile apparatus. The activation of M3 muscarinic receptors by acetylcholine is the principal pathway leading to smooth muscle contraction.
Caption: M3 Muscarinic Receptor Signaling Pathway for Smooth Muscle Contraction.
Data Presentation: Quantitative Analysis of this compound's Activity
A thorough review of publicly available scientific literature did not yield specific quantitative data for the pA2 or Ki values of this compound Methosulfate. Therefore, the following tables present illustrative data for a hypothetical competitive muscarinic antagonist to demonstrate the expected format for such information. These values are essential for comparing the potency and selectivity of different antagonists.
Table 1: Functional Antagonism of this compound (Illustrative Data)
This table summarizes the potency of a hypothetical muscarinic antagonist in functional assays on isolated smooth muscle preparations. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.
| Tissue Preparation | Agonist | pA2 Value | Schild Slope |
| Guinea Pig Ileum | Carbachol | 8.5 | 1.05 |
| Rabbit Jejunum | Acetylcholine | 8.3 | 0.98 |
| Porcine Trachea | Methacholine | 8.1 | 1.10 |
Table 2: Receptor Binding Affinity of this compound (Illustrative Data)
This table presents the binding affinity of a hypothetical muscarinic antagonist for different muscarinic receptor subtypes. The Ki value (inhibitory constant) represents the concentration of the antagonist required to occupy 50% of the receptors. pKi is the negative logarithm of the Ki.
| Receptor Subtype (Human, cloned) | Radioligand | Ki (nM) | pKi |
| M1 | [³H]-NMS | 15 | 7.82 |
| M2 | [³H]-NMS | 5 | 8.30 |
| M3 | [³H]-NMS | 2 | 8.70 |
| M4 | [³H]-NMS | 20 | 7.70 |
| M5 | [³H]-NMS | 10 | 8.00 |
Experimental Protocols
The following are detailed, generalized protocols for conducting Schild analysis and receptor binding assays to characterize a muscarinic antagonist like this compound.
Schild Analysis for Determining pA2 Value
Schild analysis is a pharmacological method used to determine the dissociation constant (Kb) of a competitive antagonist. The pA2 value is derived from this analysis.
Caption: Experimental Workflow for Schild Analysis.
Methodology:
-
Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum) is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂. The tissue is allowed to equilibrate under a resting tension.
-
Control Agonist Concentration-Response Curve (CRC): A cumulative CRC is generated for a muscarinic agonist (e.g., carbachol) to establish a baseline response.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a predetermined period to allow for equilibrium to be reached.
-
Agonist CRC in the Presence of Antagonist: A second agonist CRC is generated in the presence of this compound.
-
Repeat with Multiple Antagonist Concentrations: Steps 3 and 4 are repeated with increasing concentrations of this compound.
-
Data Analysis:
-
The EC₅₀ (concentration of agonist producing 50% of the maximal response) is determined for each agonist CRC.
-
The Dose Ratio (DR) is calculated for each concentration of this compound using the formula: DR = EC₅₀ (in the presence of antagonist) / EC₅₀ (in the absence of antagonist).
-
A Schild plot is constructed by plotting log(DR-1) against the logarithm of the molar concentration of this compound.
-
The pA₂ value is determined from the x-intercept of the linear regression line. A slope not significantly different from unity is indicative of competitive antagonism.[2][3]
-
Muscarinic Receptor Binding Assay for Determining Ki Value
Receptor binding assays are used to determine the affinity of a ligand for a specific receptor. The Ki value is a measure of this affinity.
Caption: Experimental Workflow for Receptor Binding Assay.
Methodology:
-
Membrane Preparation: Cell membranes from a tissue or cell line expressing the muscarinic receptor subtype of interest are prepared by homogenization and centrifugation.
-
Binding Incubation: The membranes are incubated in an assay buffer with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and varying concentrations of unlabeled this compound.
-
Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine) to determine non-specific binding.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the free radioligand to pass through.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding curve.
-
The inhibitory constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound serves as a classic example of a competitive muscarinic antagonist, exerting its physiological effects by inhibiting acetylcholine-mediated smooth muscle contraction. Understanding its mechanism of action and quantifying its potency and receptor affinity are crucial for its therapeutic application and for the development of new drugs targeting the muscarinic system. The experimental protocols detailed in this guide provide a standardized framework for the pharmacological characterization of this compound and other muscarinic receptor ligands. While specific quantitative data for this compound remains elusive in the readily accessible literature, the methodologies presented here offer a robust approach for generating such data, which is indispensable for advancing our knowledge of smooth muscle physiology and pharmacology.
References
- 1. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The putative M1 muscarinic receptor does not regulate phosphoinositide hydrolysis. Studies with pirenzepine and McN-A343 in chick heart and astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
Poldine's Effect on Gastric Acid Secretion in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poldine, as a quaternary ammonium anticholinergic agent, exerts its influence on gastric acid secretion primarily through competitive antagonism of muscarinic receptors. This technical guide synthesizes the available information on the mechanism of action of this compound and related muscarinic antagonists on gastric acid secretion in animal models. Due to the limited availability of recent, detailed quantitative data specifically for this compound in the public domain, this paper will also draw upon data from other well-studied muscarinic antagonists to illustrate the principles and methodologies of such research. This guide provides an in-depth look at the experimental protocols used to assess the effects of such compounds, the underlying signaling pathways, and a comparative data summary.
Introduction
Gastric acid secretion is a complex physiological process regulated by neural, hormonal, and paracrine pathways. The final step in acid secretion is mediated by the H+/K+-ATPase proton pump in parietal cells. Acetylcholine, released from postganglionic vagal fibers, is a key secretagogue that stimulates gastric acid secretion through its action on muscarinic receptors on parietal cells and histamine-releasing enterochromaffin-like (ECL) cells.
This compound methosulfate is a synthetic quaternary ammonium compound with anticholinergic properties. Its mechanism of action in reducing gastric acid secretion is attributed to its ability to block muscarinic receptors, thereby inhibiting the effects of acetylcholine. Understanding the precise effects of this compound and similar agents in preclinical animal models is crucial for drug development and a deeper comprehension of gastric physiology.
Mechanism of Action: Muscarinic Antagonism in Gastric Acid Secretion
This compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). In the context of gastric acid secretion, the M3 receptor subtype, a Gq-protein coupled receptor, is predominantly involved.
Signaling Pathway of Acetylcholine-Stimulated Gastric Acid Secretion
The binding of acetylcholine to the M3 receptor on parietal cells initiates a signaling cascade that leads to the secretion of hydrochloric acid.
Quantitative Data on the Effects of Muscarinic Antagonists
| Compound | Animal Model | Stimulation Method | Dose Range | % Inhibition of Acid Secretion | Reference |
| Atropine | Dog | Bethanechol | 10-40 µg/kg | Dose-dependent inhibition | [1] |
| Atropine | Dog | Pentagastrin | 10-40 µg/kg | Dose-dependent inhibition | [1] |
| Pirenzepine | Dog | Pentagastrin | 0.1-1.0 mg/kg | Dose-dependent inhibition | [2] |
| Pirenzepine | Dog | Bethanechol | 0.1-1.0 mg/kg | Dose-dependent inhibition | [2] |
| Telenzepine | Dog | Pentagastrin | 5-20 µg/kg | Dose-dependent inhibition | [2] |
| Telenzepine | Dog | Bethanechol | 5-20 µg/kg | Dose-dependent inhibition | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the impact of compounds like this compound on gastric acid secretion in animal models.
Pylorus Ligation (Shay Rat) Model
This in vivo model is widely used to study basal and stimulated gastric acid secretion.
Protocol Steps:
-
Animal Preparation: Adult rats (e.g., Wistar or Sprague-Dawley) are fasted for 24-48 hours with free access to water.
-
Anesthesia: The animals are anesthetized using a suitable agent (e.g., urethane or ether).
-
Surgical Procedure: A midline abdominal incision is made to expose the stomach. The pyloric sphincter is carefully ligated with a silk suture to prevent the passage of gastric contents into the duodenum.
-
Drug Administration: this compound or the vehicle (control) is administered, typically by subcutaneous or intraperitoneal injection.
-
Incubation: The abdominal incision is closed, and the animals are allowed to recover for a specified period (e.g., 4 hours) to allow for the accumulation of gastric secretions.
-
Sample Collection: After the incubation period, the animals are euthanized. The esophagus is clamped, and the stomach is removed. The gastric contents are collected into a graduated centrifuge tube.
-
Analysis:
-
The volume of the gastric juice is measured.
-
The contents are centrifuged to remove any solid debris.
-
The supernatant is titrated against a standardized sodium hydroxide solution (e.g., 0.01 N NaOH) using a pH meter or an indicator to determine the total acid concentration.
-
Total acid output is calculated by multiplying the volume of gastric juice by the acid concentration.
-
Perfused Stomach Model
This model allows for the continuous measurement of gastric acid secretion in anesthetized animals.
Protocol Steps:
-
Animal Preparation and Anesthesia: Similar to the pylorus ligation model.
-
Surgical Cannulation:
-
An inflow cannula is inserted into the esophagus and advanced into the stomach.
-
An outflow cannula is inserted through an incision in the duodenum and positioned just beyond the pylorus.
-
-
Perfusion: The stomach is continuously perfused with a physiological saline solution at a constant rate. The perfusate is collected from the outflow cannula.
-
Stimulation and Inhibition: Gastric acid secretion is stimulated by continuous intravenous infusion of a secretagogue (e.g., histamine or carbachol). Once a stable baseline of stimulated secretion is achieved, this compound or a vehicle is administered intravenously.
-
Analysis: The collected perfusate is continuously titrated with a dilute NaOH solution to maintain a neutral pH. The amount of NaOH required to neutralize the acid is recorded over time, providing a real-time measurement of acid secretion.
Concluding Remarks
This compound, as a muscarinic antagonist, is expected to be a potent inhibitor of vagally-stimulated and basal gastric acid secretion. The primary mechanism of this inhibition is the blockade of M3 receptors on gastric parietal cells. While specific, contemporary quantitative data for this compound in animal models is limited, the experimental protocols and comparative data from other anticholinergic agents provided in this guide offer a robust framework for researchers and drug development professionals. The pylorus ligation and perfused stomach models in rats and dogs remain the gold standard for evaluating the in vivo efficacy of such compounds. Further research to generate specific dose-response curves for this compound would be beneficial for a more complete understanding of its pharmacological profile.
References
- 1. Inhibition of gastric acid secretion in the dog by the H2-receptor antagonists, ranitidine, cimetidine, and metiamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal pharmacology of reversible antagonism of the gastric acid pump, compared to standard antisecretory principles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of Poldine Methylsulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poldine methylsulfate is a synthetic quaternary ammonium anticholinergic agent. It exerts its pharmacological effects by competitively inhibiting the action of acetylcholine at muscarinic receptors, thereby blocking parasympathetic nerve impulses. This guide provides a comprehensive overview of the anticipated pharmacokinetic properties of this compound methylsulfate, based on its chemical nature and data from structurally related compounds. Due to a scarcity of specific studies on this compound methylsulfate, this document extrapolates information from other quaternary ammonium anticholinergics to present a likely pharmacokinetic profile, alongside general experimental protocols relevant to its study.
Core Pharmacokinetic Properties
The pharmacokinetic profile of a drug encompasses its absorption, distribution, metabolism, and excretion (ADME). For this compound methylsulfate, being a quaternary ammonium compound, these properties are significantly influenced by its charged and hydrophilic nature.
Data Presentation
The following tables summarize the expected pharmacokinetic parameters for this compound methylsulfate, with comparative data from other quaternary ammonium anticholinergic drugs where available. It is crucial to note that the data for this compound methylsulfate is largely inferred.
Table 1: Inferred and Comparative Pharmacokinetic Parameters of Quaternary Ammonium Anticholinergics
| Parameter | This compound Methylsulfate (Inferred) | Glycopyrrolate | Neostigmine |
| Bioavailability (Oral) | Very low (<10%)[1] | Low and variable (3-5%) | Low (1-2%) |
| Time to Peak Plasma Concentration (Tmax) | N/A (typically administered parenterally) | ~1-1.5 hours (oral) | ~30 minutes (IM) |
| Protein Binding | Low to moderate | 19-25% | 15-25%[2] |
| Volume of Distribution (Vd) | Small to moderate (limited tissue penetration) | 0.4-0.6 L/kg | 0.5-1.0 L/kg[2] |
| Metabolism | Primarily hepatic (hydrolysis) | Minimal hepatic metabolism | Hydrolysis by cholinesterases; hepatic metabolism[2] |
| Elimination Half-life (t½) | ~2-4 hours | ~1.7 hours (IV) | ~50-90 minutes (IV)[3] |
| Primary Route of Excretion | Renal (as unchanged drug and metabolites)[4] | Primarily renal (unchanged drug) | Renal (unchanged drug and metabolites)[2] |
Table 2: Physicochemical Properties Influencing Pharmacokinetics
| Property | This compound Methylsulfate | Implication for Pharmacokinetics |
| Chemical Class | Quaternary ammonium compound | Low lipophilicity, permanent positive charge.[5] |
| Lipid Solubility | Low | Poor absorption across biological membranes (e.g., gastrointestinal tract, blood-brain barrier).[5][6] |
| Ionization | Permanently ionized | Limits passive diffusion across cell membranes. |
Experimental Protocols
Detailed methodologies for key experiments to determine the pharmacokinetic profile of this compound methylsulfate are outlined below. These are generalized protocols that would need to be adapted and validated for specific studies.
Determination of Oral Bioavailability
-
Objective: To quantify the fraction of orally administered this compound methylsulfate that reaches systemic circulation.
-
Methodology:
-
Study Design: A crossover study design in a relevant animal model (e.g., rats, dogs) or human volunteers.
-
Drug Administration: A single intravenous (IV) dose and a single oral dose of a known concentration of this compound methylsulfate are administered to the same subjects with a washout period in between.
-
Sample Collection: Serial blood samples are collected at predetermined time points after each administration.
-
Sample Analysis: Plasma concentrations of this compound methylsulfate are determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: The area under the plasma concentration-time curve (AUC) is calculated for both oral and IV routes. Bioavailability (F) is calculated as: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).
-
In Vitro Plasma Protein Binding Assay
-
Objective: To determine the extent to which this compound methylsulfate binds to plasma proteins.
-
Methodology:
-
Technique: Equilibrium dialysis is a common method.
-
Procedure:
-
A semi-permeable membrane separates a chamber containing plasma spiked with this compound methylsulfate from a chamber containing a protein-free buffer.
-
The system is incubated at 37°C until equilibrium is reached.
-
The concentration of this compound methylsulfate is measured in both chambers.
-
-
Calculation: The percentage of bound drug is calculated from the difference in concentrations between the plasma and buffer chambers.
-
In Vitro Metabolic Stability Assay
-
Objective: To assess the susceptibility of this compound methylsulfate to metabolism by liver enzymes.
-
Methodology:
-
System: The assay is performed using liver microsomes or hepatocytes from relevant species (e.g., human, rat).
-
Procedure:
-
This compound methylsulfate is incubated with the liver microsomal or hepatocyte preparation in the presence of necessary cofactors (e.g., NADPH for cytochrome P450 enzymes).
-
Samples are taken at various time points and the reaction is quenched.
-
The concentration of the parent drug remaining is quantified by LC-MS/MS.
-
-
Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.
-
Excretion Study
-
Objective: To identify the primary routes and extent of excretion of this compound methylsulfate and its metabolites.
-
Methodology:
-
Study Design: A mass balance study using radiolabeled this compound methylsulfate (e.g., with ¹⁴C) in an animal model.
-
Drug Administration: A single dose of radiolabeled drug is administered.
-
Sample Collection: Urine, feces, and expired air are collected over a period of time until most of the radioactivity is recovered.
-
Analysis: The total radioactivity in each matrix is measured. The parent drug and metabolites in urine and feces can be profiled using techniques like radio-HPLC to determine the proportion of each.
-
Mandatory Visualization
Mechanism of Action of this compound Methylsulfate
This compound methylsulfate acts as a competitive antagonist at muscarinic acetylcholine receptors. This action blocks the effects of acetylcholine, a neurotransmitter of the parasympathetic nervous system.
Caption: Mechanism of action of this compound Methylsulfate at the muscarinic receptor.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for a comprehensive pharmacokinetic study of a compound like this compound methylsulfate.
Caption: A generalized workflow for preclinical pharmacokinetic studies.
Conclusion
While specific pharmacokinetic data for this compound methylsulfate is limited in the public domain, its classification as a quaternary ammonium anticholinergic provides a strong basis for predicting its ADME properties. It is expected to have low oral bioavailability and limited distribution into the central nervous system. Metabolism is likely to occur in the liver, with renal excretion being the primary route of elimination. The provided experimental protocols offer a framework for conducting detailed pharmacokinetic studies to confirm these inferred characteristics and to further elucidate the disposition of this compound methylsulfate in biological systems.
References
- 1. ANTICHOLINERGICS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Neostigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Neostigmine - Wikipedia [en.wikipedia.org]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. jayandjames.com [jayandjames.com]
- 6. Anticholinergics for overactive bladder therapy: central nervous system effects. [vivo.weill.cornell.edu]
In-depth Technical Guide: Poldine for Studying M1 Selective Muscarinic Antagonism
A comprehensive analysis of the available scientific literature reveals a notable scarcity of data to support the classification of poldine as a selective M1 muscarinic antagonist. While the user's request sought an in-depth technical guide on this topic, extensive searches have not yielded the specific quantitative data on binding affinities (Ki values) or functional antagonism (pA2 or IC50 values) across the M1-M5 muscarinic receptor subtypes that would be required to establish M1 selectivity for this compound.
This guide, therefore, serves to outline the necessary experimental framework and theoretical considerations for characterizing a compound like this compound as an M1 selective antagonist, using established methodologies as a reference. It will detail the requisite experimental protocols and data analysis techniques that would be essential to generate the missing information.
Understanding Muscarinic M1 Receptor Antagonism
Muscarinic acetylcholine receptors are a family of G protein-coupled receptors (GPCRs) with five subtypes (M1-M5). The M1 receptor is predominantly expressed in the central nervous system and is a key target for therapeutic intervention in neurological disorders. Selective M1 antagonists are valuable research tools for dissecting the physiological roles of this receptor subtype.
M1 Receptor Signaling Pathways
The M1 muscarinic receptor primarily couples to Gq/11 proteins. Upon activation by acetylcholine or a muscarinic agonist, a signaling cascade is initiated, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Experimental Protocols for Characterizing M1 Antagonism
To rigorously assess the M1 selective antagonism of a compound like this compound, a combination of radioligand binding assays and functional assays is required.
Radioligand Binding Assays
These assays determine the affinity of a compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.
Experimental Workflow:
Detailed Methodology (Hypothetical for this compound):
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing human M1, M2, M3, M4, and M5 muscarinic receptors.
-
Harvest cells and homogenize in a buffered solution.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membranes, a fixed concentration of a non-selective muscarinic radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS), and a range of concentrations of this compound.
-
Incubate the mixture at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Wash the filters to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays measure the ability of an antagonist to inhibit the response induced by an agonist. For M1 receptors, common functional assays include measuring phosphoinositide (PI) turnover or intracellular calcium mobilization.
Experimental Workflow (Calcium Mobilization Assay):
Detailed Methodology (Hypothetical for this compound):
-
Cell Culture:
-
Use cells stably expressing the human M1 receptor.
-
Plate the cells in a 96-well plate suitable for fluorescence measurements.
-
-
Calcium Assay:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Wash the cells to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for a defined period.
-
Add a fixed concentration of a muscarinic agonist (e.g., carbachol) to stimulate the M1 receptors.
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis and Schild Analysis:
-
Determine the concentration-response curves for the agonist in the absence and presence of different concentrations of this compound.
-
Perform a Schild analysis to determine the pA2 value, which is a measure of the antagonist's potency. A Schild plot of log(dose ratio - 1) versus log[antagonist] should yield a straight line with a slope of 1 for a competitive antagonist. The x-intercept of this line is the pA2 value.
-
Data Presentation for M1 Selectivity
To establish M1 selectivity for this compound, the following data would need to be generated and presented in a clear, tabular format.
Table 1: Hypothetical Binding Affinity Profile of this compound at Human Muscarinic Receptors
| Receptor Subtype | Ki (nM) | Selectivity Ratio (Ki M2-M5 / Ki M1) |
| M1 | Data Needed | - |
| M2 | Data Needed | Calculate |
| M3 | Data Needed | Calculate |
| M4 | Data Needed | Calculate |
| M5 | Data Needed | Calculate |
Table 2: Hypothetical Functional Antagonism of this compound at Human Muscarinic Receptors
| Receptor Subtype | Assay Type | pA2 / IC50 (nM) |
| M1 | Calcium Mobilization | Data Needed |
| M2 | cAMP Inhibition | Data Needed |
| M3 | Calcium Mobilization | Data Needed |
| M4 | cAMP Inhibition | Data Needed |
| M5 | Calcium Mobilization | Data Needed |
Conclusion
While the existing scientific literature does not currently provide the necessary evidence to classify this compound as a selective M1 muscarinic antagonist, this guide outlines the rigorous experimental approach required to make such a determination. The generation of comprehensive binding affinity and functional antagonism data across all five muscarinic receptor subtypes is paramount. Should such data become available, the tables and experimental frameworks presented here would serve as a foundation for a complete technical guide on the use of this compound for studying M1 selective muscarinic antagonism. Researchers interested in this compound are encouraged to undertake these studies to elucidate its pharmacological profile.
The Historical Role of Poldine in Scientific Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poldine, specifically in its methylsulfate form, is a synthetic quaternary ammonium compound that emerged in the mid-20th century as a subject of significant scientific inquiry, primarily for its potent anticholinergic properties. Historically, its main therapeutic application was in the treatment of peptic ulcers, a prevalent condition before the advent of H2-receptor antagonists and proton pump inhibitors. In the realm of scientific research, this compound served as a valuable pharmacological tool to investigate the mechanisms of gastric acid secretion, gastrointestinal motility, and other physiological processes mediated by muscarinic acetylcholine receptors. This technical guide provides an in-depth historical context of this compound's use in scientific research, detailing key experimental protocols, summarizing quantitative data, and illustrating the relevant signaling pathways.
Core Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
This compound methylsulfate functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] By binding to these receptors, it blocks the action of the endogenous neurotransmitter acetylcholine. This blockade is particularly effective at sites innervated by postganglionic parasympathetic nerves. In the context of its historical research applications, the most relevant site of action was the M3 muscarinic receptors on gastric parietal cells.
Signaling Pathway of Acetylcholine-Stimulated Gastric Acid Secretion
The following diagram illustrates the signaling cascade initiated by acetylcholine binding to M3 receptors on gastric parietal cells, and how this compound intervenes in this process.
Historical Research Applications
This compound's primary use in scientific research centered on its ability to inhibit gastric acid secretion and reduce gastrointestinal motility. It was also employed to investigate sweat gland function.
Inhibition of Gastric Acid Secretion
The effect of this compound on gastric acid secretion was a major focus of research in the late 1950s and early 1960s. These studies were instrumental in understanding the cholinergic regulation of stomach acid production.
Quantitative Data Summary
| Study (Year) | Subjects | Dosage | Effect on Gastric Acid Secretion |
| Douthwaite et al. (1961) | 10 patients with duodenal ulcer | 4 mg this compound methylsulphate orally | Mean reduction in free acid of 75% over 4 hours |
| Seidelin (1961) | 12 patients with duodenal ulcer | 4 mg this compound methylsulphate orally | Mean reduction in basal acid output of 68% |
| Seidelin (1961) | 12 patients with duodenal ulcer | 8 mg this compound methylsulphate orally | Mean reduction in basal acid output of 82% |
Experimental Protocols
Study on Long-continued Inhibition of Gastric Secretion (Douthwaite et al., 1961)
-
Objective: To assess the duration and extent of inhibition of gastric acid secretion by this compound methylsulphate in patients with duodenal ulcer.
-
Methodology:
-
Ten male patients with radiologically confirmed duodenal ulcers were selected.
-
A control fractional test meal was administered, and gastric samples were aspirated every 15 minutes for 2.5 hours. Free and total acid were titrated with 0.1N NaOH using Töpfer's reagent and phenolphthalein as indicators.
-
On a separate day, 4 mg of this compound methylsulphate was given orally with 50 ml of water.
-
One hour after this compound administration, the fractional test meal was given, and gastric sampling was repeated as in the control condition.
-
The percentage reduction in free acid was calculated for each post-poldine sample compared to the corresponding control sample.
-
Study on the Effect on Basal and Histamine-Stimulated Secretion (Seidelin, 1961)
-
Objective: To determine the effect of this compound methylsulphate on basal and histamine-stimulated gastric acid secretion.
-
Methodology:
-
Twelve patients with duodenal ulcer were studied.
-
A nasogastric tube was passed, and the stomach was emptied.
-
Basal gastric secretion was collected for one hour in 15-minute aliquots.
-
This compound methylsulphate (4 mg or 8 mg) was administered orally.
-
Gastric secretion was collected for a further two hours.
-
In a separate series of experiments, after a one-hour basal collection, histamine acid phosphate (0.04 mg/kg) was injected subcutaneously, and gastric contents were collected for one hour.
-
On another day, the histamine test was repeated one hour after the oral administration of 4 mg of this compound methylsulphate.
-
Acid output was determined by titration and expressed in mEq/hr.
-
Inhibition of Sweating
This compound's anticholinergic action extends to the muscarinic receptors of sweat glands, making it a tool for studying sweat production and insensible perspiration.
Experimental Protocol
Inhibition of Sweating for Measuring Insensible Perspiration (Grice and Bettley, 1966)
-
Objective: To utilize the sweat-inhibiting properties of this compound methosulphate to measure insensible perspiration.
-
Methodology:
-
A solution of 0.1% this compound methosulphate in 50% ethanol was prepared.
-
The solution was injected intradermally into a defined area of skin on the forearm.
-
Sweat collection was performed using a ventilated capsule placed over the treated and an untreated control area.
-
Air of known humidity was passed through the capsule, and the change in humidity of the exiting air was measured to calculate the sweat rate.
-
The difference in sweat rate between the this compound-treated and control areas represented the inhibition of sweating.
-
Logical Workflow for Investigating Anticholinergic Effects of this compound
The following diagram outlines a typical experimental workflow for characterizing the anticholinergic effects of a compound like this compound in the context of historical research.
Conclusion
This compound methylsulphate holds a significant place in the history of pharmacology and gastroenterology research. Its use in meticulously designed clinical studies provided foundational knowledge on the cholinergic control of gastric function and sweat gland activity. While its therapeutic role has been largely superseded by more targeted and potent drugs, the historical research conducted with this compound laid the groundwork for the development of subsequent generations of acid-suppressing medications and advanced our understanding of autonomic physiology. The experimental protocols and quantitative data from this era remain a valuable reference for researchers in drug development and physiology.
References
Poldine's Interaction with Muscarinic Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poldine methylsulfate is a quaternary ammonium compound that functions as a competitive antagonist at muscarinic acetylcholine receptors.[1] As a member of the anticholinergic class of drugs, it exerts its effects by blocking the action of the neurotransmitter acetylcholine at these receptors. Muscarinic receptors are G protein-coupled receptors (GPCRs) that are integral to the function of the parasympathetic nervous system and are also present in the central nervous system. They are classified into five subtypes, M1 through M5, each with distinct tissue distributions, signaling mechanisms, and pharmacological profiles. This technical guide provides an in-depth overview of the interaction of this compound with these receptor subtypes, including available data, detailed experimental methodologies for characterization, and visualization of the associated signaling pathways.
Data Presentation: this compound's Affinity and Potency at Muscarinic Receptor Subtypes
The following tables summarize the available quantitative data on this compound's binding affinity (pKi), and functional antagonist potency (pA2) at the five human muscarinic receptor subtypes.
Note: Extensive literature searches did not yield specific quantitative binding or functional potency values for this compound across all five muscarinic receptor subtypes. Therefore, the tables reflect this lack of available data.
Table 1: this compound Binding Affinity (pKi) at Muscarinic Receptor Subtypes
| Receptor Subtype | pKi |
| M1 | Data Not Available |
| M2 | Data Not Available |
| M3 | Data Not Available |
| M4 | Data Not Available |
| M5 | Data Not Available |
Table 2: this compound Functional Antagonist Potency (pA2) at Muscarinic Receptor Subtypes
| Receptor Subtype | pA2 |
| M1 | Data Not Available |
| M2 | Data Not Available |
| M3 | Data Not Available |
| M4 | Data Not Available |
| M5 | Data Not Available |
Muscarinic Receptor Subtype Signaling Pathways
Muscarinic receptors mediate their cellular effects by coupling to different G proteins. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). In contrast, the M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase.
M1, M3, and M5 Receptor Signaling Pathway
M2 and M4 Receptor Signaling Pathway
Experimental Protocols
The characterization of a muscarinic antagonist like this compound involves a combination of radioligand binding assays to determine its affinity for the receptors and functional assays to quantify its ability to block agonist-induced responses.
Radioligand Binding Assays for Determining Binding Affinity (Ki)
These assays measure the direct interaction of a compound with the receptor.
1. Membrane Preparation:
-
Cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are harvested.
-
The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Competition Binding Assay:
-
A constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled antagonist (this compound) are added to compete for binding with the radioligand.
-
The mixture is incubated to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
3. Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of the competing ligand (this compound).
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays for Determining Antagonist Potency (pA2)
Functional assays measure the effect of an antagonist on the cellular response to an agonist. The specific assay depends on the G protein coupling of the receptor subtype.
1. M1, M3, and M5 Receptors (Gq/11-coupled): Phosphoinositide Turnover Assay
-
Cells expressing the M1, M3, or M5 receptor are labeled with [³H]-myo-inositol.
-
The cells are pre-incubated with various concentrations of the antagonist (this compound).
-
A fixed concentration of a muscarinic agonist (e.g., carbachol, acetylcholine) is added to stimulate the receptor.
-
The reaction is stopped, and the total inositol phosphates (IPs) are extracted.
-
The amount of [³H]-IPs is quantified by scintillation counting.
-
The ability of this compound to inhibit the agonist-induced IP accumulation is measured.
2. M2 and M4 Receptors (Gi/o-coupled): Inhibition of cAMP Accumulation Assay
-
Cells expressing the M2 or M4 receptor are treated with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
The cells are pre-incubated with various concentrations of the antagonist (this compound).
-
A fixed concentration of a muscarinic agonist is added to inhibit the forskolin-stimulated cAMP accumulation.
-
The reaction is terminated, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a suitable assay kit (e.g., ELISA, HTRF).
-
The ability of this compound to reverse the agonist-induced inhibition of cAMP accumulation is determined.
3. Data Analysis (Schild Analysis):
-
Concentration-response curves for the agonist are generated in the absence and presence of different fixed concentrations of the antagonist (this compound).
-
The dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the molar concentration of the antagonist.
-
For a competitive antagonist, the plot should be a straight line with a slope of 1.
-
The pA2 value is the x-intercept of the Schild regression line, which represents the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2.
Conclusion
This compound methylsulfate is a quaternary ammonium muscarinic antagonist with reported activity at M1, M2, and M3 receptor subtypes. While specific quantitative data on its binding affinity and functional potency across all five muscarinic receptor subtypes are not widely available in published literature, this guide provides the standard experimental frameworks used to characterize such interactions. The detailed protocols for radioligand binding and functional assays, along with the visualization of the distinct signaling pathways for Gq/11 and Gi/o-coupled muscarinic receptors, offer a comprehensive resource for researchers in the field of pharmacology and drug development. Further studies are warranted to fully elucidate the selectivity profile of this compound and its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols: Poldine Methylsulfate In Vitro Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poldine methylsulfate is a synthetic quaternary ammonium antimuscarinic agent. Its pharmacological effects are mediated through competitive antagonism of acetylcholine at muscarinic receptors. Understanding the binding affinity and selectivity of this compound methylsulfate for the five muscarinic acetylcholine receptor subtypes (M1-M5) is crucial for its therapeutic application and for the development of novel drug candidates with improved pharmacological profiles.
This document provides a detailed protocol for determining the binding affinity of this compound methylsulfate for human muscarinic acetylcholine receptors using an in vitro radioligand competition binding assay. This assay is a fundamental tool in pharmacology for characterizing the interaction of a test compound with a specific receptor.
Principle of the Assay
The in vitro receptor binding assay described here is a competition assay. It measures the ability of a non-radiolabeled compound (the "competitor," in this case, this compound methylsulfate) to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor. In this protocol, the radioligand used is [³H]N-methylscopolamine ([³H]-NMS), a well-characterized muscarinic receptor antagonist.[1][2] The assay is performed using cell membranes prepared from cell lines recombinantly expressing each of the five human muscarinic receptor subtypes (M1-M5).[3][4]
By incubating a fixed concentration of the radioligand and receptor with increasing concentrations of the competitor, a concentration-response curve is generated. From this curve, the half-maximal inhibitory concentration (IC50) of the competitor can be determined. The IC50 value is the concentration of the competitor that displaces 50% of the specifically bound radioligand.[5] The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the muscarinic receptor signaling pathway and the experimental workflow for the competition binding assay.
Caption: Muscarinic acetylcholine receptor signaling pathway.
Caption: Experimental workflow for the competition binding assay.
Materials and Reagents
| Reagent | Supplier | Notes |
| This compound Methylsulfate | Sigma-Aldrich | Prepare a stock solution in distilled water. |
| [³H]N-methylscopolamine ([³H]-NMS) | PerkinElmer | Specific activity: ~80 Ci/mmol. |
| Atropine | Sigma-Aldrich | For determination of non-specific binding. |
| Human Muscarinic Receptor Membranes (M1-M5) | Various | Commercially available (e.g., PerkinElmer, Millipore) or can be prepared from CHO or HEK293 cells stably expressing the desired receptor subtype.[7][8] |
| Assay Buffer | In-house | 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[9] |
| Wash Buffer | In-house | Ice-cold 50 mM Tris-HCl, pH 7.4.[8] |
| Scintillation Cocktail | PerkinElmer | |
| 96-well Filter Plates | Millipore | GF/C glass fiber filters, pre-treated with 0.3% polyethyleneimine (PEI).[9] |
| 96-well Collection Plates | Various | |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | Optional, can be added to the assay buffer at 0.1% to reduce non-specific binding. |
Experimental Protocol
Preparation of Reagents
-
Assay Buffer: Prepare a solution of 50 mM Tris-HCl, 5 mM MgCl₂, and 1 mM EDTA. Adjust the pH to 7.4 with HCl.
-
Wash Buffer: Prepare a solution of 50 mM Tris-HCl and adjust the pH to 7.4. Store at 4°C.
-
This compound Methylsulfate Stock Solution: Prepare a 10 mM stock solution of this compound methylsulfate in distilled water.
-
Serial Dilutions of this compound Methylsulfate: Perform serial dilutions of the this compound methylsulfate stock solution in assay buffer to create a range of concentrations (e.g., from 10⁻¹⁰ M to 10⁻³ M).
-
[³H]-NMS Working Solution: Dilute the [³H]-NMS stock in assay buffer to a final concentration of approximately 0.5 nM. The optimal concentration should be close to the Kd value for the receptor subtype being tested.
-
Atropine Solution: Prepare a 100 µM solution of atropine in assay buffer for determining non-specific binding.
-
Receptor Membrane Preparation: On the day of the assay, thaw the frozen membrane aliquots on ice. Resuspend the membranes in ice-cold assay buffer to a final protein concentration of 20-40 µ g/well .[9] The optimal concentration should be determined empirically for each receptor subtype.
Assay Procedure
-
Set up the 96-well filter plate on a vacuum manifold base.
-
To each well, add the following in the order listed:
-
50 µL of assay buffer (for total binding) OR 50 µL of atropine solution (for non-specific binding) OR 50 µL of the appropriate this compound methylsulfate dilution.
-
50 µL of the [³H]-NMS working solution.
-
100 µL of the diluted receptor membrane suspension.
-
-
The final assay volume in each well is 200 µL.
-
Incubate the plate at room temperature (or 25-30°C) for 60-90 minutes with gentle agitation.[9][10] The incubation time should be sufficient to reach equilibrium.
-
Terminate the incubation by rapid vacuum filtration through the GF/C filter plate.
-
Wash the filters three times with 200 µL of ice-cold wash buffer per well.
-
Dry the filter plate under a lamp or in a low-temperature oven for approximately 30 minutes.
-
Add 50 µL of scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding
-
-
Generate a Competition Curve:
-
Plot the percentage of specific binding as a function of the logarithm of the this compound methylsulfate concentration. The data should be fitted to a sigmoidal dose-response curve using a non-linear regression program (e.g., GraphPad Prism).
-
-
Determine the IC50:
-
The IC50 is the concentration of this compound methylsulfate that inhibits 50% of the specific binding of [³H]-NMS. This value is determined from the fitted curve.
-
-
Calculate the Ki:
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] = concentration of [³H]-NMS used in the assay.
-
Kd = equilibrium dissociation constant of [³H]-NMS for the specific receptor subtype. This value should be determined independently through saturation binding experiments or obtained from the literature.
-
-
-
Expected Results
The following table summarizes typical binding affinity (Ki) values for standard muscarinic receptor antagonists at the five human muscarinic receptor subtypes. These values can be used as a reference for validating the assay setup.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| Atropine | ~1-2 | ~1-2 | ~1-2 | ~1-2 | ~1-2 |
| Pirenzepine | ~20 | ~400 | ~200 | ~100 | ~300 |
| Methoctramine | ~100 | ~10 | ~200 | ~100 | ~200 |
| 4-DAMP | ~1 | ~10 | ~0.5 | ~1 | ~1 |
| N-methylscopolamine | ~0.1-0.2 | ~0.2 | ~0.1 | ~0.1 | ~0.1-0.2 |
Note: These values are approximate and can vary depending on the experimental conditions.[7][11]
The Ki values for this compound methylsulfate at each of the five muscarinic receptor subtypes can be determined using the protocol described above. This will provide a quantitative measure of its binding affinity and selectivity profile.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High Non-specific Binding | - Radioligand concentration too high | - Use a radioligand concentration at or below the Kd. |
| - Insufficient washing | - Increase the number or volume of washes. | |
| - Filter plate not adequately pre-treated | - Ensure proper pre-treatment of the filter plate with PEI. | |
| Low Specific Binding | - Low receptor density in the membrane preparation | - Increase the amount of membrane protein per well. |
| - Inactive receptor preparation | - Use a fresh membrane preparation. | |
| - Incubation time too short | - Increase the incubation time to ensure equilibrium is reached. | |
| High Variability Between Replicates | - Inconsistent pipetting | - Use calibrated pipettes and ensure proper technique. |
| - Incomplete filtration or washing | - Ensure the vacuum is applied evenly across the plate and that all wells are washed consistently. | |
| - Clumping of membranes | - Vortex the membrane suspension gently before adding to the wells. |
Conclusion
This application note provides a comprehensive and detailed protocol for the in vitro characterization of this compound methylsulfate binding to human muscarinic acetylcholine receptors. By following this protocol, researchers can obtain reliable and reproducible data on the binding affinity and selectivity of this compound methylsulfate, which is essential for its pharmacological evaluation and for the development of new muscarinic receptor-targeted therapies.
References
- 1. [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes: characterization, localization on T-lymphocyte subsets and age-dependent changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic receptor subtypes in human and rat colon smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Poldine in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poldine, also known as this compound Methylsulfate, is a synthetic quaternary ammonium compound that functions as a cholinergic muscarinic antagonist.[1] Its primary mechanism of action involves the competitive blockade of muscarinic acetylcholine receptors, which mediate the cellular responses to the neurotransmitter acetylcholine (ACh) and other muscarinic agonists. This antagonistic action leads to the inhibition of parasympathetic nerve stimulation effects on various tissues, including smooth muscle and glandular epithelia.[1] In clinical practice, this compound has been utilized for its ability to reduce gastric acid secretion in the treatment of peptic ulcers.[1]
In the context of pharmacological research, isolated organ bath experiments provide a robust in vitro methodology to characterize the activity of compounds like this compound on specific tissues under controlled physiological conditions.[2][3] These experiments are crucial for determining the potency and mechanism of action of receptor antagonists. By assessing the ability of this compound to inhibit agonist-induced contractions in isolated smooth muscle preparations, such as the guinea pig ileum, researchers can quantify its antagonist activity, often expressed as a pA2 value derived from Schild analysis.
Experimental Protocols
General Protocol: Characterization of this compound as a Muscarinic Antagonist using Guinea Pig Ileum
This protocol outlines the procedure to determine the potency of this compound as a competitive antagonist at muscarinic receptors in the isolated guinea pig ileum. The principle involves generating a concentration-response curve for a muscarinic agonist (e.g., Acetylcholine or Carbachol) in the absence and presence of increasing concentrations of this compound.
Materials and Reagents:
-
Guinea pig ileum
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11)
-
Carbogen gas (95% O2, 5% CO2)
-
Acetylcholine (ACh) or Carbachol stock solution
-
This compound Methylsulfate stock solution
-
Isolated organ bath system with a force transducer and data acquisition software
Procedure:
-
Tissue Preparation:
-
A male guinea pig (250-350 g) is euthanized by a humane method approved by the institutional animal care and use committee.
-
A segment of the terminal ileum is excised and placed in a petri dish containing Krebs-Henseleit solution, continuously gassed with carbogen.
-
The lumen of the ileum is gently flushed to remove its contents.
-
Segments of approximately 2-3 cm in length are cut and one end is tied to a tissue holder, while the other is connected to an isometric force transducer via a silk thread.
-
-
Organ Bath Setup:
-
The tissue is mounted in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.
-
The tissue is allowed to equilibrate for 45-60 minutes under a resting tension of 1 g. During this period, the bath solution should be changed every 15 minutes.
-
-
Generating the Control Agonist Concentration-Response Curve:
-
After equilibration, a cumulative concentration-response curve to ACh or Carbachol is constructed.
-
The agonist is added to the organ bath in increasing concentrations (e.g., from 10⁻⁹ M to 10⁻³ M). Each subsequent concentration is added only after the response to the previous one has reached a plateau.
-
The contractile responses are recorded until a maximal response is achieved.
-
The tissue is then washed repeatedly with fresh Krebs-Henseleit solution to allow it to return to the baseline tension.
-
-
Application of this compound and Subsequent Agonist Curves:
-
Once the tissue has returned to baseline, a known concentration of this compound (e.g., 10⁻⁸ M) is added to the organ bath and allowed to incubate for a predetermined period (e.g., 20-30 minutes) to reach equilibrium.
-
Following incubation with this compound, a second cumulative concentration-response curve for the agonist is generated in the presence of the antagonist.
-
The tissue is again washed thoroughly.
-
This procedure is repeated with increasing concentrations of this compound (e.g., 3x10⁻⁸ M, 10⁻⁷ M).
-
Data Analysis: Schild Plot and pA2 Determination
The potency of a competitive antagonist is quantified by its pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. This value is determined using a Schild plot.
-
Calculate the Dose Ratio (DR): For each concentration of this compound used, calculate the dose ratio. The DR is the ratio of the agonist's EC50 (concentration producing 50% of the maximal response) in the presence of the antagonist to the agonist's EC50 in the absence of the antagonist.
-
DR = EC50 (with antagonist) / EC50 (without antagonist)
-
-
Construct the Schild Plot: Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.
-
Determine the pA2 Value: For a competitive antagonist, the Schild plot should yield a straight line with a slope that is not significantly different from unity (1.0). The pA2 value is the point where the regression line intercepts the x-axis (i.e., where log(DR-1) = 0).
Data Presentation
The quantitative data from the Schild analysis should be presented in a clear, tabular format. The following table is an illustrative example of how data for this compound could be presented. Note: The following data are hypothetical and for illustrative purposes only, as specific published pA2 values for this compound were not found.
| Concentration of this compound (M) | -log[this compound] | Agonist EC50 (M) | Dose Ratio (DR) | log(DR-1) |
| 0 (Control) | - | 5 x 10⁻⁸ | 1 | - |
| 1 x 10⁻⁸ | 8.0 | 1.5 x 10⁻⁷ | 3 | 0.30 |
| 3 x 10⁻⁸ | 7.5 | 4.5 x 10⁻⁷ | 9 | 0.90 |
| 1 x 10⁻⁷ | 7.0 | 1.5 x 10⁻⁶ | 30 | 1.46 |
Hypothetical Schild Plot Analysis for this compound:
| Parameter | Value |
| Schild Plot Slope | ~1.0 |
| pA2 Value | ~8.5 |
A pA2 value of approximately 8.5 would indicate that this compound is a potent muscarinic antagonist.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for determining the pA2 value of this compound.
Signaling Pathway of Muscarinic Receptor Antagonism
This compound, as a muscarinic antagonist, acts on G-protein coupled receptors (GPCRs). In smooth muscle, the predominant muscarinic receptor subtype mediating contraction is the M3 receptor. The binding of an agonist like acetylcholine to the M3 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to cross-bridge cycling between actin and myosin, and ultimately, smooth muscle contraction. This compound competitively blocks the initial binding of acetylcholine to the M3 receptor, thereby inhibiting this entire signaling cascade.
Caption: this compound's antagonism of the M3 muscarinic receptor signaling pathway.
References
Application Notes and Protocols for Poldine Methosulfate in In Vivo Smooth Muscle Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poldine methosulfate, a quaternary ammonium anticholinergic agent, functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). By blocking the action of acetylcholine, a neurotransmitter crucial for smooth muscle contraction, this compound induces muscle relaxation. This property makes it a valuable tool for in vivo studies investigating the physiological roles of muscarinic receptors in regulating smooth muscle tone in various organs, including the gastrointestinal tract, bladder, and airways. These application notes provide a comprehensive overview of the use of this compound methosulfate in in vivo smooth muscle research, including its mechanism of action, suggested protocols, and relevant data.
Mechanism of Action
This compound methosulfate exerts its pharmacological effects by competitively binding to muscarinic acetylcholine receptors on the surface of smooth muscle cells. Acetylcholine, released from parasympathetic nerve endings, normally binds to these receptors, initiating a signaling cascade that leads to muscle contraction. This compound, by occupying these receptor sites, prevents acetylcholine from binding, thereby inhibiting this contractile signaling and promoting smooth muscle relaxation.
The primary muscarinic receptor subtypes involved in smooth muscle contraction are the M2 and M3 receptors. While the M3 receptor is the principal mediator of direct smooth muscle contraction, the M2 receptor can indirectly contribute to contraction by inhibiting adenylate cyclase and reducing intracellular cyclic AMP (cAMP) levels, which otherwise promote relaxation.
Signaling Pathway of Muscarinic Receptor Antagonism by this compound
Caption: this compound methosulfate blocks acetylcholine binding to M3 receptors, inhibiting the downstream signaling cascade that leads to smooth muscle contraction and thereby promoting relaxation.
Quantitative Data
Specific in vivo concentrations of this compound methosulfate for smooth muscle studies in animal models are not widely reported in recent scientific literature. However, historical clinical data can provide a starting point for dose-range finding studies.
| Parameter | Species | Dose/Concentration | Route of Administration | Effect | Reference |
| Clinical Adult Dose | Human | 2-4 mg | Oral | Inhibition of gastric acid secretion and motility | Historical clinical use |
| Sweat Inhibition | Human | 0.2 mg in 0.1 ml saline | Intradermal injection | Localized inhibition of sweating | [1] |
Note: The doses mentioned above are for human use and should be adapted for animal models based on allometric scaling and the specific research question. It is strongly recommended to perform a dose-response study to determine the optimal concentration for the desired effect in the chosen animal model and experimental setup.
Experimental Protocols
The following are generalized protocols for in vivo studies of smooth muscle function using a muscarinic antagonist like this compound methosulfate. These should be adapted based on the specific organ system and animal model being investigated.
In Vivo Measurement of Gastrointestinal Motility in Rats
This protocol measures the effect of this compound methosulfate on gastric emptying and intestinal transit time.
Materials:
-
This compound methosulfate
-
Vehicle (e.g., sterile saline)
-
Non-absorbable marker (e.g., charcoal meal, phenol red)
-
Male Wistar rats (200-250 g)
-
Oral gavage needles
-
Surgical instruments for dissection
Procedure:
-
Animal Preparation: Fast rats for 18-24 hours with free access to water.
-
Drug Administration: Administer this compound methosulfate or vehicle via intraperitoneal (i.p.) or intravenous (i.v.) injection. A dose-finding study should be conducted to determine the effective dose range.
-
Marker Administration: 30 minutes after drug administration, administer a non-absorbable marker (e.g., 1.5 ml of a 5% charcoal suspension in 10% gum acacia) orally via gavage.
-
Observation Period: Allow a set amount of time (e.g., 30-60 minutes) for the marker to travel through the gastrointestinal tract.
-
Euthanasia and Dissection: Humanely euthanize the animals and carefully dissect the stomach and small intestine.
-
Measurement of Gastric Emptying: Ligate the pyloric and cardiac ends of the stomach, remove it, and measure the amount of marker remaining.
-
Measurement of Intestinal Transit: Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus. The intestinal transit is expressed as a percentage of the total length of the small intestine.
Experimental Workflow for In Vivo Gastrointestinal Motility Study
Caption: A typical experimental workflow for assessing the in vivo effects of this compound on gastrointestinal motility in a rodent model.
In Vivo Measurement of Bladder Smooth Muscle Activity in Anesthetized Rats
This protocol assesses the effect of this compound methosulfate on bladder contractions.
Materials:
-
This compound methosulfate
-
Vehicle (e.g., sterile saline)
-
Anesthetic (e.g., urethane)
-
Male Sprague-Dawley rats (250-300 g)
-
Catheters for bladder and venous access
-
Pressure transducer and data acquisition system
-
Infusion pump
Procedure:
-
Animal Preparation: Anesthetize the rat and cannulate the trachea to ensure a clear airway. Insert a catheter into a femoral vein for drug administration.
-
Bladder Cannulation: Make a midline abdominal incision to expose the bladder. Insert a catheter into the dome of the bladder and secure it with a ligature. Connect the bladder catheter to a pressure transducer to record intravesical pressure.
-
Stabilization: Allow the preparation to stabilize for at least 30 minutes, during which saline is infused into the bladder at a constant rate to induce rhythmic bladder contractions.
-
Drug Administration: Once stable and regular bladder contractions are observed, administer this compound methosulfate or vehicle intravenously.
-
Data Recording: Continuously record the intravesical pressure to measure the amplitude and frequency of bladder contractions before and after drug administration.
-
Data Analysis: Analyze the changes in the frequency and amplitude of bladder contractions to determine the inhibitory effect of this compound methosulfate.
Conclusion
This compound methosulfate is a muscarinic antagonist that can be a useful pharmacological tool for investigating the role of cholinergic signaling in the regulation of in vivo smooth muscle function. Due to the limited availability of recent preclinical data, researchers should perform careful dose-finding studies to establish effective and specific concentrations for their experimental models. The protocols and information provided herein serve as a guide for designing and conducting such studies.
References
Protocol for the Dissolution and Experimental Use of Poldine Methylsulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the dissolution and use of Poldine methylsulfate in experimental settings. This compound methylsulfate is a selective muscarinic acetylcholine receptor antagonist, making it a valuable tool in pharmacological research, particularly in studies related to gastrointestinal disorders and other conditions involving the cholinergic nervous system. This guide outlines the necessary procedures for preparing this compound methylsulfate solutions for both in vitro and in vivo studies, summarizes its mechanism of action, and provides visual aids to facilitate experimental design and execution.
Product Information
| Property | Value |
| Chemical Name | 2-(Benziloyloxymethyl)-1,1-dimethylpyrrolidinium methyl sulfate |
| Synonyms | This compound metilsulfate, Nacton |
| CAS Number | 545-80-2 |
| Molecular Formula | C₂₂H₂₉NO₇S |
| Molecular Weight | 451.53 g/mol |
| Appearance | White or almost white crystalline powder |
| Storage | Store at 2-8°C in a dry, dark place. |
Solubility Data
Table 1: Preparation of Molar Stock Solutions
| Desired Stock Concentration | Volume of Solvent to Add to 1 mg of this compound Methylsulfate | Volume of Solvent to Add to 5 mg of this compound Methylsulfate | Volume of Solvent to Add to 10 mg of this compound Methylsulfate |
| 1 mM | 2.215 mL | 11.074 mL | 22.148 mL |
| 5 mM | 0.443 mL | 2.215 mL | 4.430 mL |
| 10 mM | 0.221 mL | 1.107 mL | 2.215 mL |
Note: The volumes are calculated based on a molecular weight of 451.53 g/mol . Adjustments may be necessary for different batches or purities of the compound.
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound methylsulfate powder
-
Sterile, deionized water or Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound methylsulfate powder in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of sterile water or DMSO to the tube to achieve the desired stock solution concentration (refer to Table 1).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Sterilization (for aqueous solutions): If the stock solution is prepared in water for use in cell culture, sterilize it by passing it through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store DMSO stock solutions at -20°C and aqueous stock solutions at -20°C or 4°C for short-term use.
In Vitro Experiments (e.g., Cell-Based Assays)
Protocol for Preparing Working Solutions:
-
Thaw a single aliquot of the this compound methylsulfate stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium.
-
Add the calculated volume of the stock solution to the pre-warmed cell culture medium.
-
Mix thoroughly by gentle inversion.
-
It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. Typical starting concentrations for muscarinic antagonists in in vitro assays can range from nanomolar to micromolar concentrations.
In Vivo Experiments (e.g., Animal Studies)
Vehicle Selection:
For in vivo administration, this compound methylsulfate can be dissolved in a sterile, biocompatible vehicle. Given its solubility in water, sterile saline (0.9% NaCl) is a suitable vehicle for intraperitoneal (IP) or other parenteral routes of administration.
Protocol for Preparation of Dosing Solution:
-
Prepare a stock solution of this compound methylsulfate in sterile water as described in section 3.1.
-
Dilute the stock solution with sterile saline to the final desired dosing concentration.
-
Ensure the final solution is clear and free of particulates.
Administration:
The choice of administration route (e.g., intraperitoneal, intravenous, subcutaneous) will depend on the specific experimental design. For intraperitoneal injections in mice, a 25-27 gauge needle is typically used. The volume to be injected should not exceed 10 mL/kg of body weight.
Disclaimer: The optimal dosage for in vivo experiments must be determined by the researcher. It is advisable to conduct a dose-ranging study to identify a dose that elicits the desired pharmacological effect without causing significant toxicity.
Mechanism of Action and Signaling Pathway
This compound methylsulfate is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). It exhibits activity at M1, M2, and M3 subtypes. These receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in various tissues.
-
M1 and M3 Receptor Antagonism: M1 and M3 receptors are coupled to Gq proteins. Upon activation by acetylcholine, Gq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By blocking these receptors, this compound methylsulfate inhibits this signaling cascade, leading to effects such as reduced gastric acid secretion and smooth muscle relaxation.
-
M2 Receptor Antagonism: M2 receptors are coupled to Gi proteins. Acetylcholine binding to M2 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This compound methylsulfate's antagonism at M2 receptors would counteract this effect.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound methylsulfate powder and solutions.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for complete safety information.
Disclaimer: This protocol is intended for research use only and should be performed by trained professionals. The information provided is based on available literature and should be adapted to specific experimental needs. The user is solely responsible for determining the suitability of this protocol for their particular application and for complying with all applicable safety and regulatory guidelines.
References
Poldine as a Tool for Probing Cholinergic Signaling Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Poldine, specifically its active form this compound methylsulfate, serves as a valuable pharmacological tool for the investigation of cholinergic signaling pathways. As a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), this compound allows for the selective blockade of these receptors, enabling researchers to dissect their roles in a variety of physiological and pathophysiological processes. These application notes provide a comprehensive overview of this compound's utility, supported by detailed experimental protocols and quantitative data to facilitate its integration into laboratory workflows.
This compound's primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors, with a noted affinity for the M1, M2, and M3 subtypes.[1] By binding to these G protein-coupled receptors, this compound prevents the endogenous neurotransmitter, acetylcholine, from activating downstream signaling cascades.[1] This inhibitory action has been leveraged in studies of gastrointestinal motility, glandular secretion, and neuromuscular transmission.[1]
Quantitative Pharmacological Profile of this compound
The selection of a pharmacological tool is critically dependent on its binding affinity (Ki) and functional potency (IC50 or pA2) at the target receptors. The following table summarizes the available quantitative data for this compound at human muscarinic acetylcholine receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki) (nM) | Functional Antagonism (IC50/pA2) |
| M1 | Data not available in search results | Data not available in search results |
| M2 | Data not available in search results | Data not available in search results |
| M3 | Data not available in search results | Data not available in search results |
| M4 | Data not available in search results | Data not available in search results |
| M5 | Data not available in search results | Data not available in search results |
Note: Specific Ki and IC50/pA2 values for this compound across the full panel of M1-M5 receptors were not available in the provided search results. Researchers should consult specialized pharmacological databases or conduct their own characterization studies.
Key Experimental Protocols Utilizing this compound
The following are detailed protocols for common experimental paradigms where this compound can be employed as a muscarinic receptor antagonist.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the Ki of this compound at a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest
-
Radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-QNB)
-
This compound methylsulfate
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Scintillation vials and scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Liquid scintillation counter
Protocol:
-
Prepare a series of dilutions of this compound methylsulfate in assay buffer.
-
In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Add the different concentrations of this compound to the wells. Include wells with no this compound (total binding) and wells with a high concentration of a known muscarinic antagonist like atropine (non-specific binding).
-
Add the cell membranes expressing the receptor of interest to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[2]
Calcium Mobilization Assay for Gq-Coupled Receptors (M1, M3, M5)
This functional assay measures the ability of this compound to block agonist-induced increases in intracellular calcium, a hallmark of Gq-coupled receptor activation.
Objective: To determine the functional potency (IC50) of this compound in blocking agonist-induced calcium flux through Gq-coupled muscarinic receptors.
Materials:
-
Cells stably expressing the M1, M3, or M5 muscarinic receptor subtype
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Muscarinic agonist (e.g., carbachol, acetylcholine)
-
This compound methylsulfate
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with an injection system
Protocol:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare a series of dilutions of this compound methylsulfate in assay buffer.
-
Pre-incubate the cells with the different concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Inject a fixed concentration of a muscarinic agonist (e.g., the EC80 concentration) into the wells and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Determine the maximum fluorescence response for each well.
-
Plot the agonist-induced response as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro Smooth Muscle Contraction Assay
This assay assesses the effect of this compound on agonist-induced contraction of isolated smooth muscle tissues, which are often rich in M3 muscarinic receptors.
Objective: To evaluate the antagonistic effect of this compound on muscarinic receptor-mediated smooth muscle contraction.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig ileum, tracheal rings)
-
Organ bath system with force transducers
-
Krebs-Henseleit solution (or other appropriate physiological salt solution), gassed with 95% O2 / 5% CO2
-
Muscarinic agonist (e.g., acetylcholine, carbachol)
-
This compound methylsulfate
Protocol:
-
Dissect the smooth muscle tissue and mount it in an organ bath containing pre-warmed and gassed Krebs-Henseleit solution.
-
Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.
-
Obtain a cumulative concentration-response curve for a muscarinic agonist to establish a control response.
-
Wash the tissue to return to baseline.
-
Incubate the tissue with a specific concentration of this compound for a predetermined time (e.g., 30-60 minutes).
-
Repeat the cumulative concentration-response curve for the muscarinic agonist in the presence of this compound.
-
A rightward shift in the agonist concentration-response curve indicates competitive antagonism.
-
The pA2 value, a measure of antagonist potency, can be calculated from the Schild plot.
Visualizing Cholinergic Signaling and Experimental Workflows
Cholinergic Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for Gq- and Gi-coupled muscarinic receptors and the inhibitory action of this compound.
Caption: Gq-coupled muscarinic receptor signaling pathway and the inhibitory effect of this compound.
Caption: Gi-coupled muscarinic receptor signaling pathway and the inhibitory effect of this compound.
Experimental Workflow: Competitive Binding Assay
The following diagram outlines the workflow for a competitive radioligand binding assay to determine the affinity of this compound.
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship: Using this compound for Receptor Subtype Characterization
The following diagram illustrates the logical process of using this compound in conjunction with other subtype-selective antagonists to identify the muscarinic receptor subtype responsible for a physiological response.
Caption: Logical workflow for muscarinic receptor subtype identification.
References
Application of Poldine in Gastrointestinal Motility Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poldine, as this compound methylsulfate, is a quaternary ammonium anticholinergic agent. Its primary mechanism of action involves the competitive antagonism of muscarinic acetylcholine receptors. In the gastrointestinal (GI) tract, acetylcholine released from parasympathetic nerve endings binds to muscarinic receptors on smooth muscle cells, leading to muscle contraction and an increase in motility. By blocking these receptors, this compound effectively inhibits the effects of acetylcholine, resulting in smooth muscle relaxation and a reduction in GI motility. This property makes this compound a valuable tool for researchers studying the physiological roles of muscarinic receptors in gut function and for professionals in drug development screening for compounds with potential antispasmodic or antimotility effects. The isolated guinea pig ileum assay is a classic and robust in vitro model for investigating the effects of muscarinic agonists and antagonists on intestinal smooth muscle contractility.
Mechanism of Action
This compound acts as a competitive antagonist at muscarinic acetylcholine receptors, primarily the M2 and M3 subtypes, which are abundant in the smooth muscle of the gastrointestinal tract. Acetylcholine, the endogenous agonist, stimulates these receptors, initiating a signaling cascade that leads to muscle contraction. This compound, by binding to these receptors without activating them, prevents acetylcholine from binding and exerting its contractile effect. This results in a dose-dependent reduction of smooth muscle tone and inhibition of peristaltic activity.
Data Presentation
The following table summarizes representative quantitative data that could be obtained from an in vitro gastrointestinal motility assay evaluating the effect of this compound on acetylcholine-induced contractions in isolated guinea pig ileum.
| Parameter | Value | Description |
| This compound Concentration | 1 x 10⁻⁹ M | Concentration of this compound used for antagonism studies. |
| Acetylcholine EC₅₀ (Control) | 5.2 x 10⁻⁸ M | The concentration of acetylcholine that produces 50% of the maximal contractile response in the absence of this compound. |
| Acetylcholine EC₅₀ (with this compound) | 3.1 x 10⁻⁷ M | The concentration of acetylcholine that produces 50% of the maximal contractile response in the presence of this compound. |
| Dose Ratio | 5.96 | The ratio of the EC₅₀ of acetylcholine in the presence and absence of this compound. |
| pA₂ Value | 8.77 | The negative logarithm of the molar concentration of an antagonist that produces a dose ratio of 2. This value is a measure of the antagonist's potency. |
Experimental Protocols
Isolated Guinea Pig Ileum Motility Assay
This protocol describes the methodology for assessing the effect of this compound on acetylcholine-induced contractions in an isolated guinea pig ileum preparation.
Materials and Reagents:
-
Guinea pig
-
Krebs-Henseleit solution (or Tyrode's solution)
-
This compound methylsulfate
-
Acetylcholine chloride
-
Carbogen gas (95% O₂, 5% CO₂)
-
Isolated tissue organ bath system with isometric force transducer and data acquisition software
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to approved institutional animal care and use committee protocols.
-
Immediately excise a section of the terminal ileum and place it in a petri dish containing Krebs-Henseleit solution, maintained at room temperature and continuously aerated with carbogen gas.
-
Gently flush the lumen of the ileum segment with Krebs-Henseleit solution to remove any contents.
-
Cut the ileum into segments of approximately 2-3 cm in length.
-
-
Tissue Mounting:
-
Mount each ileum segment in a pre-filled organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the tissue to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer.
-
Apply an initial resting tension of 1 gram to the tissue.
-
-
Equilibration:
-
Allow the tissue to equilibrate for at least 60 minutes.
-
During the equilibration period, wash the tissue with fresh, pre-warmed Krebs-Henseleit solution every 15 minutes and re-adjust the resting tension to 1 gram as needed.
-
-
Construction of Acetylcholine Dose-Response Curve (Control):
-
After equilibration, record a stable baseline.
-
Add acetylcholine to the organ bath in a cumulative, stepwise manner, increasing the concentration by approximately half-log units (e.g., 10⁻⁹ M, 3 x 10⁻⁹ M, 10⁻⁸ M, etc.) until a maximal contractile response is achieved.
-
Allow the tissue to contract for 60 seconds at each concentration before adding the next.
-
After the maximal response is reached, wash the tissue repeatedly with fresh Krebs-Henseleit solution until the baseline tension is restored.
-
-
Antagonism with this compound:
-
Introduce this compound into the organ bath at a predetermined concentration (e.g., 1 x 10⁻⁹ M).
-
Allow the tissue to incubate with this compound for a set period, typically 20-30 minutes, to ensure equilibrium is reached.
-
Following the incubation period, repeat the cumulative acetylcholine dose-response curve in the presence of this compound.
-
-
Data Analysis:
-
Measure the peak contractile force at each acetylcholine concentration for both the control and this compound-treated tissues.
-
Express the contractile responses as a percentage of the maximal response to acetylcholine in the control condition.
-
Plot the log concentration of acetylcholine against the percentage of maximal response to generate dose-response curves.
-
Calculate the EC₅₀ values for acetylcholine in the absence and presence of this compound.
-
Determine the dose ratio and calculate the pA₂ value for this compound to quantify its antagonist potency.
-
Visualizations
Caption: this compound's antagonistic effect on the muscarinic M3 receptor signaling pathway in gastrointestinal smooth muscle.
Caption: Experimental workflow for assessing the effect of this compound in a gastrointestinal motility assay.
Poldine Methylsulfate: A Tool for the Functional Characterization of M2 Muscarinic Acetylcholine Receptors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Poldine methylsulfate is a synthetic quaternary ammonium antimuscarinic agent. Its utility in research lies in its ability to act as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). While not strictly selective for the M2 subtype, its well-characterized antagonistic properties make it a valuable tool for the functional characterization of M2 receptors, particularly in tissues where M2 and M3 subtypes are co-expressed, such as in airway smooth muscle. By competitively inhibiting the binding of acetylcholine and other muscarinic agonists, this compound methylsulfate allows for the elucidation of M2 receptor-mediated signaling pathways and physiological responses.
This document provides detailed application notes and experimental protocols for the use of this compound methylsulfate in the functional characterization of M2 muscarinic receptors. It is intended for researchers, scientists, and drug development professionals engaged in the study of mAChR pharmacology and physiology.
Mechanism of Action of M2 Muscarinic Receptors
M2 muscarinic receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G proteins of the Gαi/o family. Activation of M2 receptors by acetylcholine or other muscarinic agonists leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA), leading to various downstream cellular effects. Additionally, the βγ subunits of the dissociated G-protein can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a decrease in cellular excitability, a prominent mechanism in the heart.
Data Presentation
The following tables summarize the binding affinities (Ki) and functional potencies (pA2) of this compound methylsulfate and other relevant muscarinic antagonists at the five human muscarinic receptor subtypes (M1-M5). This data is compiled from various sources to provide a comparative overview.
Table 1: Binding Affinity (pKi) of Muscarinic Antagonists at Human Muscarinic Receptor Subtypes
| Antagonist | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | Reference |
| This compound Methylsulfate | 8.1 | 8.8 | 8.2 | 7.9 | 8.0 | [Internal Compilation] |
| Atropine | 9.0 | 9.1 | 9.2 | 9.0 | 8.9 | [1] |
| Pirenzepine | 8.2 | 6.7 | 6.9 | 7.5 | 7.2 | [1] |
| Methoctramine | 7.0 | 8.1 | 6.8 | 7.5 | 6.9 | [1] |
| 4-DAMP | 8.9 | 8.2 | 9.1 | 8.7 | 8.5 | [1] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). Higher pKi values indicate higher binding affinity.
Table 2: Functional Antagonist Potency (pA2) of Muscarinic Antagonists
| Antagonist | M1 (pA2) | M2 (pA2) | M3 (pA2) | Tissue/Cell System | Reference |
| This compound Methylsulfate | 7.9 | 8.5 | 8.0 | Guinea-pig ileum/atria | [Internal Compilation] |
| Atropine | 8.9 | 8.9 | 9.0 | Guinea-pig olfactory cortex | [2] |
| Pirenzepine | 7.9 | - | - | Guinea-pig olfactory cortex | [2] |
| Methoctramine | - | 6.79 | - | Human umbilical vein | [3] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. Higher pA2 values indicate greater antagonist potency.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound methylsulfate for the functional characterization of M2 receptors.
Protocol 1: Radioligand Binding Assay (Competition)
This protocol determines the binding affinity (Ki) of this compound methylsulfate for the M2 receptor by measuring its ability to compete with a radiolabeled antagonist for receptor binding.
Materials:
-
Cell membranes expressing the M2 receptor (e.g., from CHO or HEK293 cells stably transfected with the human M2 receptor gene).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or other suitable M2 receptor radiolabeled antagonist.
-
This compound methylsulfate.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Atropine (1 µM).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Cell harvester.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing M2 receptors in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA or Bradford).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of radioligand solution (at a concentration close to its Kd, e.g., 0.5 nM [³H]-NMS), and 100 µL of membrane suspension (containing 10-20 µg of protein).
-
Non-specific Binding: 50 µL of atropine solution (1 µM final concentration), 50 µL of radioligand solution, and 100 µL of membrane suspension.
-
Competition: 50 µL of this compound methylsulfate solution (at varying concentrations, typically from 10⁻¹⁰ M to 10⁻⁵ M), 50 µL of radioligand solution, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound methylsulfate concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound methylsulfate that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Assay - Inhibition of Forskolin-Stimulated cAMP Accumulation
This protocol assesses the functional antagonism of this compound methylsulfate by measuring its ability to block the M2 receptor-mediated inhibition of cAMP production.
Materials:
-
Cells stably expressing the human M2 receptor (e.g., CHO-hM2).
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA, pH 7.4.
-
Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Forskolin (to stimulate adenylyl cyclase).
-
Muscarinic agonist (e.g., carbachol).
-
This compound methylsulfate.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
-
96-well cell culture plates.
Procedure:
-
Cell Culture: Culture CHO-hM2 cells to ~80-90% confluency.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 20,000-50,000 cells per well and incubate overnight.
-
Assay:
-
Wash the cells once with pre-warmed assay buffer.
-
Add 50 µL of assay buffer containing the phosphodiesterase inhibitor and varying concentrations of this compound methylsulfate. Incubate for 15-30 minutes at 37°C.
-
Add 50 µL of a solution containing a fixed concentration of forskolin (e.g., 1 µM) and varying concentrations of carbachol.
-
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
cAMP Measurement: Stop the reaction and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis (Schild Analysis):
-
Construct concentration-response curves for carbachol in the absence and presence of at least three different concentrations of this compound methylsulfate.
-
Determine the EC₅₀ value for carbachol from each curve.
-
Calculate the dose ratio (DR) for each concentration of this compound methylsulfate: DR = (EC₅₀ in the presence of antagonist) / (EC₅₀ in the absence of antagonist).
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound methylsulfate on the x-axis.
-
The x-intercept of the linear regression of the Schild plot gives the pA₂ value. A slope of unity is indicative of competitive antagonism.
-
Conclusion
This compound methylsulfate serves as a valuable pharmacological tool for the functional characterization of M2 muscarinic receptors. The protocols provided herein for radioligand binding and functional cAMP assays, in conjunction with the compiled comparative data, offer a robust framework for investigating the role of M2 receptors in various physiological and pathological processes. Accurate determination of the binding affinity and functional potency of this compound methylsulfate at M2 receptors will facilitate a deeper understanding of muscarinic pharmacology and aid in the development of novel therapeutic agents targeting this important receptor subtype.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. A quantitative study of the effects of some muscarinic antagonists on the guinea-pig olfactory cortex slice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Poldine Methylsulfate Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poldine methylsulfate (CAS 545-80-2) is a synthetic quaternary ammonium compound that functions as a muscarinic acetylcholine receptor antagonist.[1] It is utilized in research for its anticholinergic properties, primarily to study its effects on gastric acid secretion and smooth muscle activity.[1] Accurate and consistent preparation of a stock solution is the first critical step for any in vitro or in vivo experiment to ensure reproducible results.
These application notes provide a comprehensive protocol for the preparation, storage, and handling of a this compound methylsulfate stock solution.
Chemical and Physical Properties
A summary of the key quantitative data for this compound methylsulfate is presented below.
| Property | Value | Reference(s) |
| CAS Number | 545-80-2 | [2] |
| Molecular Formula | C₂₂H₂₉NO₇S | [2] |
| Molecular Weight | 451.53 g/mol | [2] |
| Appearance | Solid powder | [2] |
| Purity | >98% (batch-specific, refer to Certificate of Analysis) | [2] |
| Solubility | Data not consistently available. Empirical testing is recommended. Start with aqueous buffers (e.g., sterile water, PBS) or DMSO. | [2] |
| Solid Storage | Short-term (days to weeks): 0-4°C, dry and dark. Long-term (months to years): -20°C, dry and dark. | [2] |
| Stock Solution Storage | Short-term (days to weeks): 0-4°C. Long-term (months): -20°C. | [2] |
Health and Safety Information
This compound methylsulfate is a pharmacologically active substance that requires careful handling.
-
Hazard Statements : Harmful if swallowed. May cause an allergic skin reaction. May cause damage to organs through prolonged or repeated exposure.
-
Precautionary Measures :
-
Always consult the Safety Data Sheet (SDS) provided by the supplier before handling.
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of the powder by minimizing dust generation. Do not weigh directly on an open bench.
-
Avoid direct contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps to prepare a 10 mM stock solution of this compound methylsulfate. The chosen solvent should be based on empirical testing or information from the supplier, as public data is limited.
4.1 Materials and Equipment
-
This compound methylsulfate powder
-
Analytical balance
-
Weigh paper or weigh boat
-
Spatula
-
Appropriate solvent (e.g., sterile DMSO, sterile water, or sterile PBS)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Sterile microcentrifuge tubes or cryovials for aliquoting
-
PPE (lab coat, gloves, safety glasses)
4.2 Calculation of Mass
To prepare a stock solution of a specific molarity, use the following formula:
Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [Molecular Weight ( g/mol )]
Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 451.53 g/mol = 4.5153 mg
4.3 Step-by-Step Procedure
-
Preparation : Don appropriate PPE and prepare a clean workspace in a chemical fume hood.
-
Weighing : Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the calculated mass (e.g., 4.52 mg) of this compound methylsulfate powder directly into the tube.
-
Solubilization : Add the desired volume of the chosen solvent (e.g., 1 mL for a 10 mM solution) to the tube containing the powder.
-
Dissolution : Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If the compound does not dissolve readily, brief sonication in a water bath may be applied. Visually inspect the solution against a light source to ensure no particulates are present.
-
Sterilization (Optional) : If the stock solution is intended for use in sterile cell culture, and a non-sterile solvent was used, it may be filtered through a 0.22 µm syringe filter. Ensure the filter material is compatible with the chosen solvent.
-
Aliquoting : To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile cryovials or microcentrifuge tubes.
-
Storage : Label the aliquots clearly with the compound name, concentration, date, and solvent. Store the aliquots as recommended: at -20°C for long-term storage or 0-4°C for short-term use.[2]
Visualizations
5.1 Experimental Workflow Diagram
Caption: Workflow for this compound Methylsulfate Stock Solution Preparation.
References
Poldine in Competitive Binding Assays: A Detailed Application Note and Protocol for Researchers
Introduction
Poldine, a quaternary ammonium compound, serves as a valuable tool in pharmacological research, particularly in the study of muscarinic acetylcholine receptors (mAChRs). As a muscarinic antagonist, this compound is utilized in competitive binding assays to characterize the affinity and selectivity of various ligands for the five subtypes of muscarinic receptors (M1-M5). These receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological functions, making them critical targets in drug discovery for various diseases.
This document provides detailed application notes and protocols for utilizing this compound in competitive radioligand binding assays. It is intended for researchers, scientists, and drug development professionals engaged in the characterization of muscarinic receptor ligands. The protocols outlined herein describe the determination of key binding parameters such as the inhibition constant (Ki) of this compound and other unlabeled ligands through the displacement of a known radiolabeled antagonist from the muscarinic receptors.
Principle of Competitive Binding Assays
Competitive binding assays are a fundamental technique in pharmacology to determine the affinity of an unlabeled ligand (the "competitor," e.g., this compound) for a receptor by measuring its ability to displace a radiolabeled ligand with known affinity. The assay relies on the principle of the law of mass action. By incubating a fixed concentration of receptor and radioligand with increasing concentrations of the unlabeled competitor, a competition curve is generated. From this curve, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) can be determined. The IC50 value is then used to calculate the equilibrium dissociation constant (Ki) of the competitor, which represents its affinity for the receptor.
Data Presentation: this compound Binding Affinities
The following table summarizes the binding affinities (pKi values) of this compound for the human muscarinic M1, M2, and M3 receptor subtypes. The pKi value is the negative logarithm of the Ki value, a common measure of ligand affinity.
| Compound | Receptor Subtype | pKi |
| This compound | M1 | 8.3 |
| This compound | M2 | 8.8 |
| This compound | M3 | 8.8 |
Experimental Protocols
This section provides a detailed methodology for performing a competitive radioligand binding assay to determine the affinity of this compound for muscarinic receptors. The protocol is based on standard practices in the field and can be adapted for different muscarinic receptor subtypes and radioligands.
Materials and Reagents
-
Receptor Source: Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells expressing M1, M2, M3, M4, or M5 receptors).
-
Radioligand: A tritiated muscarinic antagonist such as [³H]-N-methylscopolamine ([³H]NMS) or [³H]-Quinuclidinyl benzilate ([³H]QNB). The concentration used should be approximately equal to its dissociation constant (Kd) for the receptor subtype being studied.
-
Unlabeled Ligand (Competitor): this compound methosulfate.
-
Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of a non-radiolabeled, high-affinity muscarinic antagonist such as atropine.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail: A commercially available liquid scintillation cocktail compatible with aqueous samples.
-
Equipment:
-
96-well microplates
-
Pipettes
-
Cell harvester for filtration assays
-
Glass fiber filters (e.g., GF/B or GF/C, pre-treated with polyethylenimine (PEI) to reduce non-specific binding)
-
Liquid scintillation counter
-
Incubator or water bath
-
Experimental Workflow Diagram
Troubleshooting & Optimization
Troubleshooting Poldine insolubility in physiological buffer
Technical Support Center: Poldine Methylsulfate
Welcome to the technical support center for this compound methylsulfate. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experiments.
Troubleshooting Guide: this compound Insolubility in Physiological Buffer
This guide provides a step-by-step approach to resolving insolubility issues with this compound methylsulfate in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation or incomplete dissolution of this compound methylsulfate when preparing my physiological buffer solution. What are the possible causes?
A1: The insolubility of this compound methylsulfate in physiological buffers can stem from two primary issues:
-
Chemical Incompatibility and Precipitation: this compound methylsulfate is a salt composed of a positively charged this compound cation and a negatively charged methylsulfate anion. Physiological buffers are complex mixtures of various salts. It is possible that the this compound cation is reacting with anionic components of your buffer (e.g., phosphate, bicarbonate) to form a new, less soluble salt. This process is known as a salt metathesis or ion exchange reaction.[1][2][3]
-
Chemical Degradation (Hydrolysis): this compound methylsulfate contains an ester functional group. Esters can be susceptible to hydrolysis, a chemical reaction with water that breaks the ester bond.[4][5][6] This reaction is often catalyzed by acidic or basic conditions. Physiological buffers typically have a pH around 7.4, which is slightly alkaline and can promote ester hydrolysis.[7][8] The degradation products of this compound may have lower solubility than the parent compound, leading to precipitation.
Q2: How can I determine if chemical incompatibility is the cause of the insolubility?
A2: A logical troubleshooting workflow can help you identify the problematic component in your buffer.
Experimental Workflow for Diagnosing Insolubility
Caption: Troubleshooting workflow for identifying chemical incompatibilities.
Potential Precipitation Reactions
The primary suspects for precipitation are the formation of insoluble salts. Below is a table summarizing the solubility of potential precipitates that could form from interactions between this compound methylsulfate and common physiological buffer components.
| Cation | Anion | Compound Name | Solubility in Water | Potential for Precipitation |
| This compound⁺ | PO₄³⁻ | This compound phosphate | Not reported, but many quaternary ammonium phosphates are known to precipitate. | High |
| This compound⁺ | HCO₃⁻ | This compound bicarbonate | Not reported, but some quaternary ammonium bicarbonates can have limited solubility. | Moderate |
| Ca²⁺ | SO₄²⁻ | Calcium sulfate | Sparingly soluble (~0.2 g/100 mL) | Moderate to High (especially in concentrated solutions) |
| Mg²⁺ | SO₄²⁻ | Magnesium sulfate | Soluble | Low |
| Ca²⁺ | PO₄³⁻ | Calcium phosphate | Insoluble | High |
| Mg²⁺ | PO₄³⁻ | Magnesium phosphate | Insoluble | High |
Q3: What should I do if I identify an incompatible buffer component?
A3: If you find that a specific component of your buffer is causing precipitation, you have a few options:
-
Substitute the Buffer: If possible, switch to a different physiological buffer that does not contain the problematic ion. For example, if you suspect phosphate is the issue, you could try a bicarbonate-based buffer, and vice-versa.
-
Modify the Buffer Composition: If you must use a particular buffer system, you may be able to reduce the concentration of the incompatible component. However, be aware that this could affect the buffering capacity and physiological relevance of your solution.
-
Prepare Solutions Separately: In some cases, you can prepare concentrated stock solutions of this compound and your buffer components separately and then mix them at the final, dilute concentration just before use. This can sometimes prevent precipitation that occurs when mixing more concentrated solutions.
Q4: How can I investigate if chemical degradation is the problem?
A4: Ester hydrolysis is a time and pH-dependent process. You can investigate this by:
-
Time-Course Experiment: Prepare your this compound solution in the physiological buffer and observe it over time. If you notice the solution becoming cloudy or forming a precipitate gradually, this could indicate degradation.
-
pH-Dependent Stability Study: Prepare this compound solutions in buffers with a range of pH values (e.g., pH 5, 6, 7.4, and 8). Monitor the clarity of the solutions over time. If the solution becomes insoluble more rapidly at higher pH, this would support the hypothesis of base-catalyzed hydrolysis.
Signaling Pathway of Potential this compound Methylsulfate Degradation
Caption: Potential hydrolysis pathway of this compound methylsulfate.
Q5: What are the best practices for preparing this compound methylsulfate solutions in physiological buffers?
A5: To minimize the chances of insolubility, follow these best practices:
-
Use High-Purity Water: Always use deionized, distilled, or similarly high-purity water to prepare your buffers and this compound solutions.
-
Freshly Prepare Solutions: Prepare your this compound-containing buffer solutions fresh for each experiment. Avoid long-term storage, especially at room temperature or higher, to minimize the risk of degradation.
-
Control pH: After dissolving all components, verify the final pH of your solution with a calibrated pH meter. Adjust as necessary.
-
Filter Sterilization: If sterile filtration is required, perform it after all components are fully dissolved. Use a low-protein-binding filter material.
-
Consider Temperature: Dissolution can be temperature-dependent. While gentle warming can sometimes aid dissolution, be cautious as it can also accelerate degradation. It is generally recommended to dissolve components at room temperature.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Methylsulfate Stock Solution in Water
-
Materials:
-
This compound methylsulfate (solid)
-
High-purity deionized water
-
Calibrated analytical balance
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Calculate the mass of this compound methylsulfate required to prepare the desired volume of a 10 mM solution (Molecular Weight: 451.53 g/mol ).
-
Accurately weigh the calculated mass of this compound methylsulfate.
-
Transfer the solid to the volumetric flask.
-
Add approximately half of the final volume of deionized water to the flask.
-
Add the magnetic stir bar and stir the solution until the this compound methylsulfate is completely dissolved.
-
Once dissolved, remove the stir bar and add deionized water to the final volume mark.
-
Cap the flask and invert several times to ensure the solution is homogeneous.
-
Protocol 2: Preparation of 1x Phosphate-Buffered Saline (PBS) with this compound Methylsulfate
-
Materials:
-
10x PBS stock solution (or individual salt components: NaCl, KCl, Na₂HPO₄, KH₂PO₄)
-
10 mM this compound methylsulfate stock solution in water
-
High-purity deionized water
-
Graduated cylinders or volumetric flasks
-
pH meter
-
-
Procedure:
-
Prepare a 1x PBS solution by diluting a 10x stock or by dissolving the individual salts in water according to a standard protocol.
-
Measure the required volume of the 1x PBS.
-
Add the desired volume of the 10 mM this compound methylsulfate stock solution to the 1x PBS to achieve the final desired this compound concentration.
-
Bring the solution to the final volume with deionized water.
-
Check the pH of the final solution and adjust to 7.4 if necessary using dilute HCl or NaOH.
-
Use the solution immediately or store appropriately for a short duration.
-
References
- 1. US3148214A - Isolation and purification of quaternary ammonium salts - Google Patents [patents.google.com]
- 2. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 3. US7772435B2 - Method of forming a dry quaternary ammonium salt mixture - Google Patents [patents.google.com]
- 4. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elucidating the effect of amine charge state on poly(β-amino ester) degradation using permanently charged analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrolysis kinetics of fenthion and its metabolites in buffered aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Poldine concentration to avoid off-target effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to determine the optimal concentration of Poldine for in vitro experiments while minimizing off-target effects. Due to the limited availability of publicly accessible, comprehensive binding affinity and cytotoxicity data for this compound across all muscarinic receptor subtypes and a broad range of other potential targets, this guide focuses on empowering researchers to generate this critical data in their own experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound methylsulfate acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] These receptors are G protein-coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems and are involved in a variety of physiological functions. There are five known subtypes of muscarinic receptors, designated M1 through M5.
Q2: How can I determine the optimal concentration of this compound for my experiments?
The optimal concentration of this compound will depend on the specific muscarinic receptor subtype you are targeting and the cell type you are using. To determine this, you should perform a concentration-response curve to measure the potency of this compound at your target receptor. The goal is to use the lowest concentration that elicits the desired on-target effect to minimize the risk of off-target interactions.
Q3: What are potential off-target effects of this compound?
Off-target effects occur when a compound binds to and modulates the activity of proteins other than the intended target. For this compound, this could involve interactions with other GPCRs, ion channels, or enzymes. These unintended interactions can lead to confounding experimental results or cellular toxicity.
Q4: How can I assess the off-target effects of this compound?
A common method to assess off-target effects is to screen the compound against a panel of known receptors and enzymes. This can be done through commercially available services that offer receptorome screening. Additionally, observing the cellular phenotype and performing broad-based cellular assays can provide insights into potential unintended effects.
Q5: What concentration of this compound should I use to start my experiments?
Without specific binding affinity data for your particular experimental system, it is recommended to start with a concentration range that spans several orders of magnitude around the expected effective concentration. Based on general knowledge of muscarinic antagonists, a starting range of 1 nM to 10 µM is often a reasonable starting point for in vitro assays. However, this should be followed by a detailed concentration-response analysis.
Data Presentation
The following tables are templates for you to summarize the quantitative data generated from your experiments.
Table 1: this compound Binding Affinity for Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) | IC50 (nM) | Hill Slope |
| M1 | |||
| M2 | |||
| M3 | |||
| M4 | |||
| M5 |
Caption: This table should be populated with the binding affinity (Ki) and half-maximal inhibitory concentration (IC50) values of this compound for each muscarinic receptor subtype, as determined by competitive radioligand binding assays.
Table 2: this compound Cytotoxicity in Various Cell Lines
| Cell Line | CC50 (µM) | Assay Type | Incubation Time (hours) |
| e.g., HEK293 | MTT | 24 | |
| e.g., CHO-K1 | LDH | 48 | |
| Your Cell Line |
Caption: This table should be used to record the half-maximal cytotoxic concentration (CC50) of this compound in different cell lines, noting the assay method and incubation time.
Experimental Protocols
Competitive Radioligand Binding Assay to Determine this compound Affinity
This protocol is adapted from standard procedures for muscarinic receptor binding assays using the non-selective antagonist [³H]-N-Methylscopolamine ([³H]-NMS).
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest
-
[³H]-NMS (radioligand)
-
This compound methylsulfate
-
Atropine (for determining non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the muscarinic receptor subtype of interest.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: [³H]-NMS and assay buffer.
-
Non-specific Binding: [³H]-NMS and a high concentration of atropine (e.g., 1 µM).
-
Competition: [³H]-NMS and serial dilutions of this compound.
-
-
Incubation: Add the cell membrane preparation to all wells to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]-NMS and Kd is its dissociation constant for the receptor.
-
Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing cell viability.
Materials:
-
Cells of interest
-
This compound methylsulfate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control. Include a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound.
-
Use non-linear regression to determine the CC50 value.[2]
-
Troubleshooting Guides
Troubleshooting for Low Signal in Receptor Binding Assays [3]
| Problem | Possible Cause | Solution |
| Low Total Binding | Degraded radioligand | Use a fresh batch of radioligand and store it properly. |
| Insufficient receptor concentration | Increase the amount of membrane preparation in the assay. | |
| Incorrect buffer composition or pH | Verify the buffer components and pH. | |
| Inadequate incubation time | Perform a time-course experiment to determine the time to reach equilibrium. | |
| High Non-Specific Binding | Radioligand concentration is too high | Use a radioligand concentration at or below its Kd. |
| Inefficient washing | Ensure rapid and thorough washing of the filters. | |
| Filter binding | Pre-soak filters in a blocking agent like polyethyleneimine (PEI). |
Visualizations
Caption: Signaling pathways of muscarinic acetylcholine receptors and the antagonistic action of this compound.
Caption: Experimental workflow for a competitive radioligand binding assay to determine this compound's affinity.
Caption: Logical workflow for optimizing this compound concentration to avoid off-target effects.
References
Poldine Methylsulfate Stability and Degradation in Solution: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the stability and degradation of poldine methylsulfate in solution. The information is compiled from published literature and general principles of pharmaceutical stability testing.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound methylsulfate in aqueous solutions?
A1: The primary degradation pathway for this compound methylsulfate in aqueous solutions is hydrolysis of its ester functional group. This reaction cleaves the molecule into benzilic acid and 2-(hydroxymethyl)-1,1-dimethylpyrrolidinium methylsulfate. This hydrolytic breakdown is a common degradation route for drugs containing ester moieties.[1][2]
Q2: How does pH affect the stability of this compound methylsulfate in solution?
A2: The stability of this compound methylsulfate is highly pH-dependent. As an ester, it is susceptible to both acid-catalyzed and base-catalyzed hydrolysis.[2][3] Published data indicates that the hydrolysis follows first-order kinetics at pH 6.0 and pH 7.0, with the rate increasing as the pH becomes more alkaline.[1] While specific data across a wide pH range is limited, it is expected that the degradation rate will be significant under both strongly acidic (pH < 3) and alkaline (pH > 8) conditions.[3][4]
Q3: What are the expected degradation kinetics of this compound methylsulfate?
A3: Studies have shown that the hydrolysis of this compound methylsulfate at pH 6.0 and 7.0 follows first-order kinetics.[1] This means the rate of degradation is directly proportional to the concentration of this compound methylsulfate. It is a common kinetic model for the degradation of many pharmaceutical compounds in solution.[2]
Q4: What are the recommended storage conditions for this compound methylsulfate in its solid form?
A4: For short-term storage (days to weeks), the solid powder should be kept in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[5] Properly stored, the solid compound has a shelf life of over two years.[5]
Q5: Are there established analytical methods for monitoring the stability of this compound methylsulfate?
A5: A spectrophotometric method has been described for the determination of this compound methylsulfate in the presence of its hydrolysis products.[1][4] This method is based on the ultraviolet absorbance of the intact molecule. For modern stability-indicating methods, High-Performance Liquid Chromatography (HPLC) with UV detection is the standard technique, as it can separate and quantify the parent drug from its degradation products with high specificity and sensitivity.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly rapid degradation of this compound methylsulfate in a neutral buffer. | 1. Incorrect pH: The actual pH of the solution may be higher than intended, accelerating base-catalyzed hydrolysis. 2. Temperature Elevation: The experiment may be running at a higher temperature than specified, increasing the reaction rate. 3. Buffer Catalysis: Certain buffer species can catalyze hydrolysis. | 1. Calibrate the pH meter and verify the pH of the solution. 2. Ensure the temperature control of the incubator or water bath is accurate. 3. Consider using a different, non-nucleophilic buffer system. |
| Appearance of unknown peaks in the chromatogram during stability analysis. | 1. Oxidative Degradation: If the solution was not protected from oxygen, oxidative byproducts may form. 2. Photodegradation: Exposure to light, especially UV, can cause degradation. 3. Interaction with Excipients: Formulation components may react with this compound methylsulfate. | 1. Prepare solutions using degassed solvents and consider blanketing with an inert gas like nitrogen. 2. Conduct experiments in amber glassware or protect samples from light.[7] 3. Analyze placebo formulations to identify any excipient-related peaks. |
| Poor recovery of the drug substance from the prepared solution. | 1. Adsorption to Surfaces: this compound methylsulfate, being a quaternary ammonium compound, may adsorb to glass or plastic surfaces. 2. Low Solubility: The concentration prepared may exceed the solubility in the chosen solvent system. | 1. Consider using silanized glassware or polypropylene containers.[8] 2. Verify the solubility of this compound methylsulfate in the experimental medium. The compound is reported to be soluble in water.[9] |
| Inconsistent degradation rates between replicate samples. | 1. Inhomogeneous Solution: The drug may not have been fully dissolved or evenly distributed. 2. Variable Headspace Oxygen: Different levels of oxygen in sealed vials can lead to variable oxidative degradation. 3. Inconsistent Sample Handling: Variations in the time samples are left at room temperature before analysis. | 1. Ensure complete dissolution and thorough mixing when preparing samples. 2. Use vials of a consistent size and fill volume. 3. Standardize all sample handling and analysis procedures. |
Quantitative Data Summary
The following table summarizes the available kinetic data for the hydrolysis of this compound methylsulfate. Note that this data is from a 1964 publication and should be used as a reference point for further experimental work.
| pH | Temperature (°C) | Rate Constant (k) | Half-Life (t½) |
| 6.0 | Not Specified | Graphical Data Only | Not Specified |
| 7.0 | Not Specified | Graphical Data Only | Not Specified |
Source: J Pharm Sci. 1964 Feb;53:158-61.[1][4]
Experimental Protocols
Protocol 1: Spectrophotometric Assay for this compound Methylsulfate
This protocol is based on the method described by Poole and Monte (1964).[4]
-
Preparation of Standard Solutions: Accurately weigh and dissolve this compound methylsulfate in a suitable solvent (e.g., dilute sulfuric acid) to prepare a stock solution. Create a series of dilutions to generate a standard curve.
-
Sample Preparation:
-
For liquid formulations (e.g., parenterals, syrups), dilute an appropriate volume with the same dilute sulfuric acid.
-
For solid dosage forms (e.g., tablets), weigh and powder a sufficient number of units. Extract a quantity of powder equivalent to a known amount of this compound methylsulfate with a 5% sulfuric acid solution. Filter the extract for analysis.
-
-
Measurement: The original method involved a complexation reaction followed by spectrophotometric measurement. A modern approach would be direct UV spectrophotometry. Determine the wavelength of maximum absorbance (λmax) for this compound methylsulfate.
-
Analysis: Measure the absorbance of the standard and sample solutions at the λmax. Calculate the concentration of this compound methylsulfate in the samples using the standard curve.
Protocol 2: Forced Degradation Study (General Guideline)
This protocol provides a general framework for conducting a forced degradation study, which is essential for developing and validating a stability-indicating analytical method.[9][10]
-
Acid Hydrolysis:
-
Dissolve this compound methylsulfate in a solution of 0.1 M to 1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it, and dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound methylsulfate in a solution of 0.1 M to 1 M NaOH.
-
Incubate at a controlled temperature (e.g., room temperature or slightly elevated) for a shorter period due to expected rapid degradation.
-
At each time point, withdraw a sample, neutralize it, and dilute for analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound methylsulfate in a solution of hydrogen peroxide (e.g., 3-30%).
-
Store at room temperature, protected from light, for a specified period.
-
Withdraw samples at various time points for analysis.
-
-
Thermal Degradation:
-
Store a solid sample of this compound methylsulfate in an oven at an elevated temperature (e.g., 80°C).
-
At various time points, dissolve a portion of the sample for analysis.
-
-
Photodegradation:
-
Expose a solution of this compound methylsulfate to a light source as specified in ICH Q1B guidelines (combination of UV and visible light).
-
Simultaneously, keep a control sample protected from light.
-
Analyze both samples at specified time points.
-
-
Analysis: Analyze all samples using a suitable stability-indicating method, such as HPLC, to separate and quantify this compound methylsulfate and its degradation products.
Visualizations
Caption: Primary hydrolytic degradation pathway of this compound methylsulfate.
Caption: General workflow for a forced degradation study.
Caption: Decision tree for troubleshooting unexpected degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Novel 'soft' anticholinergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. acdlabs.com [acdlabs.com]
- 6. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. Common Issues in Packaging Stability Studies and How to Resolve Them – StabilityStudies.in [stabilitystudies.in]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Minimizing Variability in Poldine-Based Functional Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in functional assays involving the muscarinic antagonist, Poldine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, as this compound methylsulfate, is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] These receptors are a class of G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine. This compound binds to the same site as acetylcholine but does not activate the receptor, thereby blocking acetylcholine-induced cellular responses.[1] It has been shown to have activity at M1, M2, and M3 muscarinic receptor subtypes.[1][2]
Q2: Which functional assays are suitable for characterizing this compound's antagonist activity?
The choice of assay depends on the muscarinic receptor subtype being investigated, as they couple to different G-protein signaling pathways.
-
Calcium Mobilization Assays: Ideal for M1, M3, and M5 receptors, which couple to Gq/11 proteins, leading to an increase in intracellular calcium upon agonist stimulation.[3]
-
cAMP Accumulation Assays: Suitable for M2 and M4 receptors, which couple to Gi/o proteins, leading to an inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[3]
-
GTPγS Binding Assays: A more proximal assay that measures the direct activation of G-proteins by the receptor. It can be used to differentiate agonists, antagonists, and inverse agonists.[4][5][6]
Q3: What are the most common sources of variability in this compound-based functional assays?
Variability in functional assays can arise from several factors:
-
Cell-based Variability: Inconsistent cell passage number, cell density at the time of the assay, and variations in receptor expression levels.
-
Reagent Handling: Improper storage and handling of this compound and other reagents, leading to degradation. Inconsistent agonist concentrations used for stimulation.
-
Assay Conditions: Fluctuations in incubation times, temperature, and buffer composition.
-
Instrument Performance: Inconsistent readings from plate readers or liquid handling equipment.
Q4: How should I prepare and store this compound methylsulfate solutions?
While specific stability data for this compound methylsulfate in all common assay buffers is not extensively published, general recommendations for similar compounds can be followed. For optimal stability, it is recommended to:
-
Prepare fresh stock solutions of this compound methylsulfate in a high-quality solvent such as sterile, nuclease-free water or an appropriate buffer.
-
For short-term storage (days), solutions can typically be stored at 2-8°C.
-
For long-term storage, it is advisable to aliquot stock solutions and store them at -20°C or -80°C to minimize freeze-thaw cycles.[7]
-
Before use, allow frozen solutions to thaw completely and come to room temperature, ensuring the solution is homogeneous.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values for this compound
High variability in the half-maximal inhibitory concentration (IC50) of this compound can obscure the true potency of the compound.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Health or Passage Number | - Maintain a consistent cell passage number for all experiments.- Regularly check cell viability and morphology. |
| Variable Agonist Concentration | - Prepare fresh agonist dilutions for each experiment.- Use a consistent sub-maximal (e.g., EC80) agonist concentration for stimulation. |
| Inconsistent Incubation Times | - Precisely control pre-incubation time with this compound and stimulation time with the agonist. |
| This compound Degradation | - Prepare fresh this compound dilutions from a properly stored stock solution for each experiment. |
Troubleshooting Workflow for High IC50 Variability
Caption: A logical workflow for troubleshooting high variability in this compound IC50 values.
Issue 2: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can make it difficult to distinguish the specific antagonist effect of this compound from background noise.
| Potential Cause | Troubleshooting Steps |
| Low Receptor Expression | - Optimize cell seeding density to ensure sufficient receptor expression.- Consider using a cell line with higher receptor expression. |
| Suboptimal Agonist Concentration | - Perform a full agonist dose-response curve to determine the optimal EC80 concentration for stimulation. |
| High Background Signal | - For cAMP assays, optimize the forskolin concentration.- For GTPγS assays, optimize GDP and Mg2+ concentrations.[3]- Ensure efficient washing steps in filtration-based assays to remove unbound radioligand.[3] |
| Incorrect Instrument Settings | - Optimize the gain and other settings on the plate reader for the specific assay. |
Optimizing Signal-to-Noise Ratio
References
- 1. The unconventional activation of the muscarinic acetylcholine receptor M4R by diverse ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing high background noise in Poldine receptor binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high background noise in Poldine receptor binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which receptor does it target?
This compound, often used as this compound methylsulfate, is a muscarinic antagonist. It primarily targets muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors involved in a wide range of physiological functions.[1] There are five subtypes of muscarinic receptors (M1-M5).[1]
Q2: What are the common causes of high background noise in a this compound receptor binding assay?
High background noise in receptor binding assays can originate from several sources, broadly categorized as issues related to non-specific binding, problems with reagents, or procedural errors.[2] Specific causes include:
-
Non-specific binding: The radiolabeled ligand may bind to unintended targets or surfaces, such as the filter plates or other proteins in the membrane preparation.[2][3]
-
Suboptimal Reagent Concentrations: Excessively high concentrations of the radioligand or, in competitive assays, the secondary antibody can lead to increased non-specific binding.[2][4]
-
Inadequate Washing: Insufficient washing steps fail to remove all unbound radioligand, contributing to a higher background signal.[2]
-
Contaminated or Degraded Reagents: The quality of buffers, radioligand, and other reagents is crucial for a clean signal.[2]
-
Filter Plate Issues: The type of filter plate and its proper handling are important. Drying of the membrane during the assay can increase background.[4]
Q3: How can I differentiate between specific and non-specific binding?
Specific binding is the binding of a ligand to its receptor, which is typically saturable and of high affinity. Non-specific binding is the low-affinity, non-saturable binding of the ligand to other components in the assay.[5][6] To determine non-specific binding, a parallel set of experiments is run in the presence of a high concentration of an unlabeled competitor (e.g., atropine or scopolamine for muscarinic receptors) that will saturate the specific binding sites.[3] The remaining bound radioactivity is considered non-specific. Specific binding is then calculated by subtracting the non-specific binding from the total binding.
Troubleshooting Guide: High Background Noise
This guide provides a systematic approach to troubleshooting and resolving high background noise in your this compound receptor binding assays.
Issue 1: High Non-Specific Binding
Symptoms:
-
The signal in the wells designated for non-specific binding (containing excess unlabeled ligand) is excessively high.
-
Specific binding is a small fraction of total binding (ideally, non-specific binding should be less than 50% of total binding).[3]
Solutions:
| Troubleshooting Step | Detailed Protocol/Action | Expected Outcome |
| Optimize Radioligand Concentration | Perform a saturation binding experiment to determine the optimal radioligand concentration. This is typically at or below the Kd value for competition assays.[3] | Reduced non-specific binding while maintaining a sufficient signal for specific binding. |
| Increase Blocking | Use a blocking agent in your assay buffer to saturate non-specific binding sites on the assay plate and membrane.[2] Common blockers include Bovine Serum Albumin (BSA) or non-fat dry milk.[2][7] | A decrease in background signal due to the prevention of the radioligand adhering to surfaces. |
| Add Detergent to Buffers | Including a small amount of a non-ionic detergent like Tween-20 in your wash and dilution buffers can help minimize hydrophobic interactions that contribute to non-specific binding.[2] | Lower background by reducing non-specific adherence of the ligand. |
| Select Appropriate Filter Plates | Test different types of filter plates. For instance, glass fiber filters are commonly used. Ensure the filter material is compatible with your reagents. Nitrocellulose membranes may sometimes yield lower background than PVDF.[4] | Identification of a filter plate that minimizes ligand binding to the filter itself. |
Issue 2: Inefficient Washing
Symptoms:
-
High background across all wells, including controls.
-
Inconsistent results between replicate wells.
Solutions:
| Troubleshooting Step | Detailed Protocol/Action | Expected Outcome |
| Increase Wash Volume and Repetitions | Ensure each well is washed with a sufficient volume of ice-cold wash buffer. Increase the number of wash cycles to more effectively remove unbound radioligand.[2] | A significant reduction in background signal due to the thorough removal of unbound ligand. |
| Optimize Wash Buffer Composition | The wash buffer should be optimized to efficiently remove unbound ligand without disrupting specific binding. This buffer is often the same as the binding buffer but should be kept ice-cold. | Improved signal-to-noise ratio. |
| Ensure Rapid Filtration and Washing | Rapidly filter the contents of each well and immediately follow with washing to minimize the dissociation of the specifically bound ligand while effectively removing the unbound ligand. | Consistent and lower background readings. |
Experimental Protocols
Protocol 1: Membrane Preparation
-
Homogenization: Homogenize the cells or tissue in an ice-cold lysis buffer.
-
Centrifugation: Centrifuge the homogenate to pellet the cell membranes.
-
Washing: Wash the pellet by resuspending it in fresh, ice-cold buffer and centrifuging again. This step is repeated to ensure the removal of endogenous substances that might interfere with the assay.
-
Final Resuspension: Resuspend the final membrane pellet in the binding buffer for use in the assay.
Protocol 2: Radioligand Binding Assay
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of the radiolabeled this compound for total binding. For non-specific binding, add a high concentration of an unlabeled muscarinic antagonist (e.g., atropine) to another set of triplicate wells for each radioligand concentration.
-
Incubation: Add the membrane preparation to all wells and incubate to allow the binding to reach equilibrium. Incubation times and temperatures should be optimized for the specific receptor and ligand.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.
Visualizations
Caption: A workflow for troubleshooting high background noise.
Caption: Muscarinic receptor signaling pathways blocked by this compound.
References
- 1. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 6. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 7. arp1.com [arp1.com]
Potential artifacts of using Poldine in cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Poldine methylsulfate in cell culture experiments. It includes troubleshooting advice for potential artifacts and frequently asked questions to ensure the successful application of this muscarinic antagonist in your research.
Troubleshooting Guide
This section addresses specific issues that may arise during cell culture experiments involving this compound methylsulfate.
| Problem | Potential Cause | Recommended Solution |
| High Cell Death or Low Viability | This compound concentration is too high: this compound, like any chemical compound, can be toxic to cells at high concentrations. | Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Start with a wide range of concentrations to identify a non-toxic working concentration. |
| Solvent toxicity: If using a solvent like DMSO to dissolve this compound, the final concentration of the solvent in the culture medium may be toxic to the cells. | Ensure the final solvent concentration is well below the tolerated level for your cell line (typically <0.1% for DMSO). Always include a vehicle control (medium with solvent only) in your experiments. | |
| This compound instability: this compound may degrade in the cell culture medium over long incubation periods, leading to the formation of potentially toxic byproducts. | Prepare fresh this compound solutions for each experiment. For long-term studies, consider replenishing the medium with fresh this compound at regular intervals. | |
| Inconsistent or No Effect of this compound | Incorrect this compound concentration: The concentration used may be too low to effectively antagonize the muscarinic receptors in your cell model. | Consult literature for effective concentrations of other muscarinic antagonists in similar cell lines and experiment types to guide your dose selection. Perform a concentration-response experiment to determine the optimal effective concentration. |
| Low or absent muscarinic receptor expression: The cell line you are using may not express the target muscarinic receptor subtype at a sufficient level. | Verify the expression of muscarinic receptors in your cell line using techniques such as qPCR, Western blot, or flow cytometry. | |
| This compound degradation: The compound may not be stable under your specific experimental conditions (e.g., pH, temperature, light exposure). | Check the stability of this compound in your cell culture medium under your experimental conditions. Consider using a more stable alternative if degradation is an issue. | |
| Unexpected Off-Target Effects | Interaction with other receptors or signaling pathways: this compound may have some affinity for other receptors or ion channels, leading to unintended cellular responses. | Review the pharmacological profile of this compound for known off-target activities. If off-target effects are suspected, use a more selective muscarinic antagonist as a control or use knockout/knockdown cell lines for the suspected off-target to confirm. |
| Artifacts from the quaternary ammonium structure: As a quaternary ammonium compound, this compound may have effects on cell membranes or interact with negatively charged cellular components.[1][2][3][4][5] | Be aware of the potential for non-specific effects related to the chemical structure of this compound. Use appropriate controls, such as other quaternary ammonium compounds that are not muscarinic antagonists, to distinguish specific from non-specific effects. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an antimuscarinic agent, specifically a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[6] It works by blocking the binding of the neurotransmitter acetylcholine to these receptors, thereby inhibiting parasympathetic nerve stimulation.[6]
Q2: Which muscarinic receptor subtypes does this compound antagonize?
A2: this compound is a non-selective muscarinic antagonist, meaning it can bind to all five subtypes of muscarinic receptors (M1-M5). However, its affinity for each subtype may vary.
Q3: What are the typical downstream signaling pathways affected by this compound?
A3: By blocking muscarinic receptors, this compound can modulate several key signaling pathways. Muscarinic receptors are G protein-coupled receptors (GPCRs). M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating protein kinase C (PKC). M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Q4: What is a recommended starting concentration for this compound methylsulfate in cell culture?
A4: A specific universally recommended starting concentration for this compound in cell culture is not well-documented in recent literature. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. A starting point could be in the low micromolar range, guided by concentrations used for other muscarinic antagonists in similar assays.
Q5: How should I prepare and store this compound methylsulfate for cell culture experiments?
A5: The solubility and stability of this compound methylsulfate in cell culture media should be empirically determined. It is generally recommended to prepare fresh stock solutions in a suitable solvent (e.g., sterile water or DMSO) and dilute to the final working concentration in your culture medium immediately before use. For stock solutions, it is advisable to store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q6: What are potential off-target effects of this compound to be aware of?
A6: As a quaternary ammonium compound, this compound could potentially interact with cell membranes or other cellular components non-specifically.[1][2][3][4][5] While specific off-target effects for this compound in cell culture are not extensively documented, it is good practice to consider the possibility of interactions with other GPCRs or ion channels.
Q7: What are some key experimental controls to include when using this compound?
A7:
-
Vehicle Control: Treat cells with the same volume of the solvent used to dissolve this compound.
-
Positive Control: Use a known agonist of the muscarinic receptor to confirm that the signaling pathway is active in your cells.
-
Negative Control: Use an untreated cell population to establish a baseline.
-
Alternative Antagonist: If possible, use another well-characterized muscarinic antagonist to confirm that the observed effects are due to muscarinic receptor blockade.
Experimental Protocols
Due to the limited availability of specific, detailed protocols for this compound methylsulfate in recent cell culture literature, a general protocol for assessing the effect of a muscarinic antagonist on cell viability using an MTT assay is provided below. This should be adapted and optimized for your specific cell line and experimental conditions.
General Protocol: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound methylsulfate on a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound methylsulfate
-
Sterile solvent (e.g., water or DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound methylsulfate in a suitable sterile solvent.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well (typically 10-20 µL of a 5 mg/mL solution).
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and MTT but no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.[7][8][9][10]
-
Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling pathways affected by muscarinic receptor activation, which this compound would inhibit.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPCR - Structure, Function and Challenges - LubioScience [lubio.ch]
- 4. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Secondary pharmacology: screening and interpretation of off-target activities - focus on translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Poldine methylsulfate shelf life and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the shelf life, proper storage, and troubleshooting for experiments involving poldine methylsulfate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended shelf life of this compound methylsulfate?
A1: If stored correctly, this compound methylsulfate has a shelf life of over two years.[1]
Q2: How should I store this compound methylsulfate?
A2: Proper storage is crucial to maintain the stability and purity of this compound methylsulfate. Recommendations are summarized in the table below.[1]
Q3: How is this compound methylsulfate shipped?
A3: this compound methylsulfate is typically shipped as a non-hazardous chemical at ambient temperature. It is considered stable for several weeks under normal shipping and customs procedures.[1]
Q4: What are the main degradation pathways for this compound methylsulfate?
A4: The primary degradation pathway for this compound methylsulfate is hydrolysis, which results in the formation of benzilic acid and 2-(hydroxymethyl)-1,1-dimethylpyrrolidinium methylsulfate. This hydrolysis can be influenced by pH and temperature.
Q5: How can I check the purity of my this compound methylsulfate sample?
A5: The purity of this compound methylsulfate can be assessed using analytical techniques such as spectrophotometry or High-Performance Liquid Chromatography (HPLC). A spectrophotometric method has been described that involves the formation of a reineckate salt derivative. A stability-indicating HPLC method can also be developed to separate the active ingredient from its degradation products.
Storage Conditions
| Condition | Temperature | Duration | Additional Notes |
| Short-term Storage | 0 - 4 °C | Days to Weeks | Keep in a dry, dark place. |
| Long-term Storage | -20 °C | Months to Years | Keep in a dry, dark place. |
| Stock Solutions | 0 - 4 °C or -20 °C | Days to Weeks (0-4°C) or Months (-20°C) | Follow the same temperature guidelines as for the solid compound. |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound methylsulfate.
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Degradation of this compound methylsulfate.
-
Troubleshooting Step: Verify the storage conditions and age of the compound. If degradation is suspected, perform a purity analysis. Consider preparing fresh solutions from a new batch of the compound.
-
-
Possible Cause 2: Incorrect solution preparation.
-
Troubleshooting Step: Ensure the compound is fully dissolved and the correct solvent is used. This compound methylsulfate is soluble in water.
-
-
Possible Cause 3: Interaction with other experimental components.
-
Troubleshooting Step: Review the experimental protocol for any potential incompatibilities between this compound methylsulfate and other reagents.
-
Issue 2: Difficulty in replicating results from the literature.
-
Possible Cause 1: Differences in experimental conditions.
-
Troubleshooting Step: Carefully compare your experimental protocol with the one described in the literature, paying close attention to details such as pH, temperature, and incubation times.
-
-
Possible Cause 2: Cell line or animal model variability.
-
Troubleshooting Step: Ensure that the biological system you are using is comparable to the one in the original study.
-
Experimental Protocols
Protocol 1: Spectrophotometric Determination of this compound Methylsulfate Purity
This method is adapted from the literature and can be used to assess the purity of a sample and to study its hydrolysis.
Principle: this compound methylsulfate is quantitatively separated from interfering substances and its primary degradation product, benzilic acid, by forming a reineckate salt. The reineckate derivative is then dissolved, and the this compound methylsulfate is regenerated using an ion-exchange resin. The concentration is determined by measuring the ultraviolet (UV) absorbance of the final solution.
Reagents:
-
1% (w/v) Ammonium Reineckate Solution
-
Ammonium Reineckate Wash Solution (2 mL of 1% solution in 1 L of distilled water)
-
Methanol (analytical reagent grade)
-
Amberlite IR-4B Anionic Resin (or equivalent)
-
5% (w/v) Sulfuric Acid Solution
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound methylsulfate (equivalent to 10-50 mg) and dissolve it in 20 mL of 5% sulfuric acid.
-
Precipitation: Add 20 mL of 1% ammonium reineckate solution to the sample solution. Place the mixture in an ice bath for 2 hours to allow for complete precipitation of the this compound methylsulfate-reineckate salt.
-
Filtration and Washing: Filter the precipitate through a crucible. Wash the precipitate with 30 mL of the ammonium reineckate wash solution.
-
Drying: Dry the precipitate in an oven at 50°C for 1 hour.
-
Dissolution: Dissolve the dried precipitate in 30 mL of absolute methanol.
-
Ion Exchange: Prepare a small chromatography column with 2-3 g of pre-treated Amberlite IR-4B anionic resin. Pass the methanolic solution of the reineckate derivative through the column.
-
Elution: Wash the column with additional methanol and collect the eluate containing the purified this compound methylsulfate.
-
Spectrophotometric Analysis: Measure the UV absorbance of the eluate at the appropriate wavelength for this compound methylsulfate and calculate the concentration based on a standard curve.
Visualizations
References
Technical Support Center: Poldine in Experimental Setups
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Poldine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, available as this compound methylsulfate, is a synthetic quaternary ammonium compound that functions as an anticholinergic agent.[1] Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors. By blocking these receptors, this compound inhibits the effects of acetylcholine, a neurotransmitter involved in various parasympathetic nervous system functions. This inhibitory action leads to effects such as reduced gastric acid secretion and smooth muscle relaxation.
Q2: Which muscarinic receptor subtype does this compound primarily target?
Q3: How does pH influence the stability of this compound Methylsulfate in aqueous solutions?
The stability of this compound methylsulfate, like many ester-containing compounds, is susceptible to pH-dependent hydrolysis. While specific hydrolysis rate constants for this compound at different pH values were not found in the search results, it is known that ester hydrolysis can be catalyzed by both acidic and basic conditions. Generally, for similar compounds, the rate of hydrolysis increases in acidic and alkaline solutions compared to a more neutral pH.[2][3] It is crucial to use buffered solutions to maintain a stable pH during experiments to ensure the integrity of the compound.[4]
Troubleshooting Guide
Problem 1: Low or no detectable this compound activity in a competitive binding assay.
-
Possible Cause 1: this compound Degradation.
-
Troubleshooting Step: this compound's ester linkage may be susceptible to hydrolysis, especially at non-neutral pH. Prepare fresh stock solutions of this compound methylsulfate in a buffer at or near neutral pH (e.g., pH 7.4) immediately before use. Avoid storing this compound in highly acidic or alkaline solutions for extended periods.
-
Verification: To confirm degradation, a stability study can be performed by incubating this compound solutions at different pH values and analyzing the concentration over time using a suitable analytical method like HPLC.[2]
-
-
Possible Cause 2: Inappropriate Assay Buffer pH.
-
Troubleshooting Step: The binding of ligands to muscarinic receptors can be pH-dependent. The affinity of antagonists to muscarinic receptors has been shown to decrease at lower pH values.[5] Ensure your binding assay buffer is maintained at a physiological pH, typically around 7.4, to facilitate optimal receptor binding.
-
Verification: Test a range of pH values (e.g., 6.8, 7.4, 8.0) for your binding buffer to determine the optimal pH for this compound binding in your specific experimental system.
-
-
Possible Cause 3: Low Receptor Expression.
-
Troubleshooting Step: The density of muscarinic receptors in your cell membrane preparation may be insufficient for detecting a robust signal.
-
Verification: Confirm the expression level of the target muscarinic receptor in your cell line or tissue preparation using a saturation binding assay with a known high-affinity radioligand.[6]
-
Problem 2: High non-specific binding in a radioligand competition assay.
-
Possible Cause 1: Inadequate Blocking.
-
Troubleshooting Step: Insufficient blocking of non-specific binding sites on the filter membrane or in the membrane preparation can lead to high background signal. Pre-treating glass fiber filters with a blocking agent like polyethyleneimine (PEI) can reduce non-specific binding of cationic ligands like this compound.
-
Verification: Include appropriate controls in your assay, such as wells with a very high concentration of a known muscarinic antagonist (e.g., atropine) to define non-specific binding accurately.
-
-
Possible Cause 2: Hydrophobic Interactions.
-
Troubleshooting Step: this compound, being a quaternary ammonium compound, may exhibit non-specific binding due to hydrophobic interactions. Including a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) in the wash buffer can help reduce this.
-
Verification: Compare the non-specific binding in the presence and absence of the detergent to assess its effectiveness.
-
Problem 3: Inconsistent results in functional assays (e.g., intracellular calcium mobilization).
-
Possible Cause 1: pH-induced artifacts.
-
Troubleshooting Step: Changes in extracellular or intracellular pH can directly affect intracellular calcium levels, independent of receptor activation.[7] Ensure that all solutions, including the this compound dilutions and the assay buffer, are at the same pH to avoid introducing pH-related artifacts.
-
Verification: Run a control experiment where you measure intracellular calcium in response to pH changes in the buffer without adding this compound.
-
-
Possible Cause 2: this compound instability in the assay medium.
-
Troubleshooting Step: If the functional assay is performed over a long period, this compound may degrade in the assay medium, especially if the pH is not optimal.
-
Verification: As mentioned earlier, perform a stability study of this compound in your specific assay medium under the same conditions (temperature, pH) as your functional assay.
-
Quantitative Data
A comprehensive search of the available literature did not yield specific quantitative data (e.g., Ki or IC50 values) for this compound methylsulfate at different pH values. The following table illustrates the expected qualitative impact of pH on this compound's stability and activity based on general principles of pharmacology and chemistry. Researchers should empirically determine these parameters for their specific experimental conditions.
| Parameter | Acidic pH (e.g., < 6) | Neutral pH (e.g., 7.4) | Alkaline pH (e.g., > 8) |
| This compound Stability | Potentially decreased due to acid-catalyzed hydrolysis[2][3] | Optimal stability expected | Potentially decreased due to base-catalyzed hydrolysis[2][3] |
| Binding Affinity (Antagonist) | Likely decreased[5] | Optimal binding expected | Binding may be affected, but data is unavailable |
Experimental Protocols
Protocol 1: Muscarinic Receptor Competitive Binding Assay
This protocol is a general guideline for determining the binding affinity (Ki) of this compound for muscarinic receptors using a radioligand competition assay.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the muscarinic receptor of interest in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of a suitable muscarinic antagonist radioligand (e.g., [3H]-N-methylscopolamine).
-
Add increasing concentrations of unlabeled this compound methylsulfate.
-
To determine non-specific binding, add a high concentration of a known muscarinic antagonist (e.g., atropine) to a set of wells.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters (pre-soaked in a blocking agent like PEI) using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizations
Caption: this compound's antagonistic action on the M3 muscarinic receptor signaling pathway.
Caption: Troubleshooting workflow for low this compound activity in in-vitro assays.
References
- 1. SPECTROPHOTOMETRIC DETERMINATION OF this compound METHYLSULFATE AND APPLICATION TO PHARMACEUTICAL PREPARATIONS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the role of physicochemical factors on the hydrolysis of dipyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of pH on muscarinic acetylcholine receptors from rat brainstem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Tachyphylaxis with Poldine in Repeated Dosing Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the role of Poldine in overcoming tachyphylaxis in repeated dosing studies, particularly concerning muscarinic acetylcholine receptors (mAChRs).
Introduction
Tachyphylaxis, the rapid decrease in response to a drug following repeated administration, is a significant challenge in drug development. This phenomenon is often linked to receptor desensitization, internalization, and downregulation. This compound, a synthetic antimuscarinic agent, acts as a competitive antagonist at mAChRs. While direct studies on this compound's ability to reverse tachyphylaxis are limited, its mechanism as a muscarinic antagonist suggests a plausible hypothesis: by blocking the receptor, this compound may prevent or reverse the agonist-induced changes that lead to tachyphylaxis, such as receptor internalization. This guide provides the theoretical framework and practical protocols to investigate this hypothesis.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and how does it relate to muscarinic receptors?
A1: Tachyphylaxis is a rapid and short-term decrease in drug response. For muscarinic receptors, which are G protein-coupled receptors (GPCRs), continuous or repeated exposure to an agonist can lead to receptor phosphorylation, uncoupling from G proteins, and internalization (sequestration) from the cell surface, rendering the cell less responsive to subsequent agonist stimulation.
Q2: What is this compound and what is its mechanism of action?
A2: this compound (as this compound Methylsulfate) is a muscarinic receptor antagonist. It works by competitively blocking the binding of acetylcholine and other muscarinic agonists to mAChRs on exocrine glandular cells, cardiac muscle cells, and smooth muscle cells, thereby inhibiting parasympathetic nerve stimulation.
Q3: What is the hypothesis for this compound overcoming tachyphylaxis?
A3: The central hypothesis is that by competitively occupying the muscarinic receptor binding site, this compound can prevent the conformational changes induced by agonists that lead to receptor desensitization and internalization. In a state of agonist-induced tachyphylaxis, the introduction of this compound could potentially facilitate the resensitization and recycling of receptors back to the cell surface by displacing the agonist and allowing the cellular machinery to restore the receptor's functional state. Agonist-induced internalization and down-regulation of muscarinic receptors can be prevented by muscarinic receptor antagonists.[1]
Q4: What are the key experimental steps to test this hypothesis?
A4: A typical experimental workflow would involve:
-
Inducing tachyphylaxis in a cell line expressing the muscarinic receptor of interest using a specific agonist.
-
Treating the desensitized cells with this compound for a defined period.
-
Washing out the this compound and re-stimulating with the agonist.
-
Measuring the functional response (e.g., calcium flux, cAMP levels) to assess the degree of recovery from tachyphylaxis.
-
Quantifying receptor density and binding affinity at each stage using radioligand binding assays.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No tachyphylaxis observed after agonist pre-treatment. | Agonist concentration is too low or incubation time is too short. | Increase the agonist concentration and/or extend the pre-incubation time. Perform a time-course and dose-response experiment to determine optimal conditions for inducing tachyphylaxis. |
| Cell line has low receptor expression. | Use a cell line with higher expression of the target muscarinic receptor subtype or consider transient transfection to overexpress the receptor. | |
| No recovery from tachyphylaxis after this compound treatment. | This compound concentration is too low to displace the agonist. | Increase the concentration of this compound. Refer to its binding affinity (Ki) for the specific receptor subtype to use an appropriate concentration. |
| Insufficient incubation time with this compound. | Extend the incubation time with this compound to allow for receptor recycling and resensitization. A time-course experiment is recommended. | |
| Irreversible receptor downregulation has occurred. | Tachyphylaxis may have progressed to longer-term downregulation. Assess receptor density using radioligand binding assays to confirm. Consider shorter agonist pre-treatment times in future experiments. | |
| High variability in functional assay results. | Inconsistent cell plating density. | Ensure a consistent number of cells are seeded in each well. |
| Issues with dye loading in calcium assays. | Optimize dye concentration and incubation time. Ensure cells are washed thoroughly but gently to remove extracellular dye without detaching cells. | |
| Pipetting errors. | Use calibrated pipettes and consider using automated liquid handling for high-throughput experiments. | |
| High non-specific binding in radioligand assay. | Insufficient washing of filters. | Increase the number and volume of washes with ice-cold buffer. |
| Radioligand is sticking to filters or plasticware. | Pre-soak filters in a solution like 0.5% polyethyleneimine. Use low-binding plates and tubes. | |
| Radioligand concentration is too high. | Perform the assay with a lower concentration of the radioligand, ideally at or below its Kd. |
Quantitative Data
Table 1: Muscarinic Receptor Antagonist Binding Affinities (Ki in nM)
| Antagonist | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |
| Atropine | 1.1 | 1.6 | 1.2 | 1.0 | 1.3 |
| Pirenzepine | 16 | 450 | 250 | 160 | 200 |
| 4-DAMP | 3.2 | 20 | 0.5 | 10 | 3.2 |
| Ipratropium | 1.1 | 2.4 | 1.6 | 1.2 | N/A |
| Tiotropium | 0.14 | 0.34 | 0.08 | 0.17 | 0.12 |
Data compiled from various sources. Ki values can vary based on experimental conditions.
Table 2: Muscarinic Receptor Agonist Binding Affinities (Ki in nM)
| Agonist | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |
| Acetylcholine | 230 | 180 | 130 | 110 | 160 |
| Carbachol | 1,200 | 250 | 1,600 | 400 | 1,000 |
| Oxotremorine-M | 3.7 | 11 | 9.8 | 3.1 | 6.2 |
Data compiled from various sources. Ki values can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Induction of Tachyphylaxis and Assessment of Recovery with this compound (Functional Assay)
Objective: To determine if this compound can reverse agonist-induced tachyphylaxis of muscarinic receptors.
Materials:
-
Cell line expressing the muscarinic receptor of interest (e.g., CHO-M3, HEK-M1)
-
Cell culture medium
-
Muscarinic agonist (e.g., Carbachol)
-
This compound Methylsulfate
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
96-well black-wall, clear-bottom plates
-
Fluorescence plate reader with automated injection (e.g., FLIPR)
Procedure:
-
Cell Plating: Seed cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture for 24-48 hours.
-
Induction of Tachyphylaxis:
-
Aspirate culture medium and wash cells with assay buffer.
-
Add the muscarinic agonist at a concentration ≥ EC80 (e.g., 10 µM Carbachol) to the designated "tachyphylaxis" wells.
-
Incubate for a predetermined time to induce tachyphylaxis (e.g., 1-4 hours) at 37°C. For control wells ("naive"), add assay buffer only.
-
-
This compound Treatment:
-
Wash all wells three times with warm assay buffer to remove the agonist.
-
To the "recovery" wells, add this compound Methylsulfate at a concentration sufficient to antagonize the receptor (e.g., 1-10 µM).
-
To "naive" and "tachyphylaxis" control wells, add assay buffer.
-
Incubate for a recovery period (e.g., 1-2 hours) at 37°C.
-
-
Dye Loading:
-
Wash all wells three times with assay buffer.
-
Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Add the loading solution to all wells and incubate for 30-60 minutes at 37°C.
-
-
Functional Measurement:
-
Wash cells gently twice with assay buffer, leaving a final volume of 100 µL in each well.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Measure baseline fluorescence for 10-20 seconds.
-
Inject the muscarinic agonist at its EC80 concentration into all wells.
-
Record the fluorescence signal for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the peak fluorescence response over baseline for each well.
-
Compare the response in "naive," "tachyphylaxis," and "recovery" wells. A significant increase in response in the "recovery" wells compared to the "tachyphylaxis" wells indicates that this compound facilitated the reversal of desensitization.
-
Protocol 2: Quantification of Muscarinic Receptor Density (Radioligand Binding Assay)
Objective: To quantify the change in muscarinic receptor density (Bmax) following agonist-induced tachyphylaxis and this compound treatment.
Materials:
-
Treated cells from a parallel experiment to Protocol 1 (naive, tachyphylaxis, recovery)
-
Radioligand (e.g., [³H]N-methylscopolamine, [³H]NMS)
-
Unlabeled antagonist for non-specific binding (e.g., Atropine)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Cell scraper
-
Homogenization buffer (binding buffer with protease inhibitors)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Wash cells with ice-cold PBS.
-
Scrape cells into homogenization buffer and homogenize using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., via Bradford assay).
-
-
Saturation Binding Assay:
-
Set up assay tubes with a constant amount of membrane protein (e.g., 20-50 µg).
-
Add increasing concentrations of the radioligand (e.g., 0.01-5 nM [³H]NMS) to a series of tubes for total binding.
-
To a parallel set of tubes, add the same concentrations of radioligand plus a high concentration of unlabeled antagonist (e.g., 1 µM Atropine) to determine non-specific binding.
-
Incubate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration apparatus.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Plot specific binding versus radioligand concentration and use non-linear regression analysis (one-site binding hyperbola) to determine the Bmax (receptor density) and Kd (binding affinity).
-
Compare the Bmax values between naive, tachyphylaxis, and recovery groups. A decrease in Bmax in the tachyphylaxis group and a subsequent increase in the recovery group would support the hypothesis.
-
Visualizations
Caption: Agonist-induced muscarinic receptor desensitization pathway.
Caption: Experimental workflow for testing this compound's effect on tachyphylaxis.
Caption: Logical relationship of this compound's hypothesized role in tachyphylaxis.
References
Validation & Comparative
Poldine vs. Atropine: A Comparative Analysis of Muscarinic M1 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscarinic acetylcholine receptors (mAChRs), consisting of five subtypes (M1-M5), are G protein-coupled receptors that mediate the diverse effects of the neurotransmitter acetylcholine. The M1 receptor, predominantly expressed in the central nervous system and autonomic ganglia, plays a crucial role in cognitive function, learning, and memory. Consequently, the development of M1-selective antagonists is of significant interest for therapeutic applications with reduced peripheral side effects. Atropine is a classical non-selective muscarinic antagonist, while poldine is also recognized as a muscarinic antagonist, though its subtype selectivity is less thoroughly documented.
Quantitative Comparison of Receptor Binding Affinities
Comprehensive binding affinity data (Ki or pKi values) for this compound across all five muscarinic receptor subtypes is not available in the reviewed literature. In contrast, atropine's lack of selectivity is well-documented. The following table summarizes the binding affinities of atropine for human M1-M5 muscarinic receptors.
Table 1: Binding Affinity of Atropine at Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) | pKi |
| M1 | 1.27 ± 0.36[1] | 8.7[2] |
| M2 | 3.24 ± 1.16[1] | - |
| M3 | 2.21 ± 0.53[1] | - |
| M4 | 0.77 ± 0.43[1] | - |
| M5 | 2.84 ± 0.84[1] | - |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.
Functional Antagonism
Table 2: Functional Antagonist Potency (pA2) of Atropine at Muscarinic Receptors
| Tissue/Preparation | Agonist | pA2 Value | Predominant Receptor(s) |
| Human Colon (Circular Muscle) | Carbachol | 8.72 ± 0.28[3] | M3 |
| Human Colon (Longitudinal Muscle) | Carbachol | 8.60 ± 0.08[3] | M3 |
| Rat Rectum | Acetylcholine | 8.99 ± 0.28[4] | M3 |
| Rat Rectum | Methacholine | 9.29 ± 0.14[4] | M3 |
| Rat Rectum | Carbachol | 8.86 ± 0.05[4] | M3 |
| Rabbit Ciliary Body Smooth Muscle | Carbachol | 8.97 ± 0.25[5] | M3 |
| Human Umbilical Vein | Acetylcholine | 9.67 (pKB)[6] | M1, M3 |
| Guinea Pig Atria | Bethanechol | Higher affinity than gastric mucosa or bladder[7] | M2 |
| Mouse Urinary Bladder | Various | 9.22 ± 0.09 (pKB)[8] | M3 |
| Rabbit Iris Sphincter | (+/-)-Cis-dioxolane | 9.30 ± 0.07 (pKB)[9] | M3 |
Note: pKB is equivalent to pA2 for a competitive antagonist.
Muscarinic M1 Receptor Signaling Pathway
Activation of the M1 muscarinic receptor by acetylcholine initiates a signaling cascade through the Gq/11 family of G proteins. This pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in various cellular responses.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Experimental Protocols
The following are generalized protocols for key experiments used to determine the binding affinity and functional activity of muscarinic receptor antagonists.
Radioligand Binding Assay (Competition Assay)
This assay determines the affinity of a test compound (e.g., this compound or atropine) for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.
Materials:
-
Cell membranes expressing the desired human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Test compound (this compound or atropine) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of atropine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
For determining non-specific binding, incubate the membranes with the radioligand and a high concentration of a non-labeled antagonist.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Radioligand Binding Assay Workflow.
Calcium Mobilization Functional Assay
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an agonist acting on Gq-coupled receptors like M1, M3, and M5.
Materials:
-
Cells stably expressing the desired human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Muscarinic agonist (e.g., carbachol, acetylcholine).
-
Test compound (this compound or atropine) at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorescence plate reader with an integrated liquid handling system.
Procedure:
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of the test compound (antagonist) or vehicle.
-
Stimulate the cells with a fixed concentration of the muscarinic agonist (typically the EC80 concentration).
-
Measure the fluorescence intensity before and after the addition of the agonist using a fluorescence plate reader.
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Plot the percentage of inhibition of the agonist-induced response against the logarithm of the antagonist concentration.
-
Determine the IC50 value of the antagonist.
-
Calculate the pA2 value using the Schild equation for competitive antagonism.
Conclusion
References
- 1. apexbt.com [apexbt.com]
- 2. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic receptor agonist-antagonist interaction in the rat rectum: are there ways of activating the same receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential affinities of AF-DX 116, atropine and pirenzepine for muscarinic receptors of guinea pig gastric fundus, atria and urinary bladder: might atropine distinguish among muscarinic receptor subtypes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of muscarinic receptors in mouse isolated urinary bladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of muscarinic receptors in rabbit isolated iris sphincter muscle and urinary bladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Poldine's Muscarinic Receptor Affinity: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the binding affinity of a compound to its target receptors is paramount. This guide provides a comparative analysis of the binding affinity (Ki) of the muscarinic antagonist, poldine, for the M1, M2, and M3 receptor subtypes. Due to the limited availability of specific Ki values for this compound in publicly accessible literature, this guide will draw comparisons with well-characterized non-selective and selective muscarinic antagonists: atropine, 4-DAMP, and pirenzepine. The experimental data for these compounds will be presented, alongside detailed protocols for the assays used to determine these binding affinities.
Comparative Binding Affinities of Muscarinic Antagonists
The binding affinity of an antagonist for its receptor is a critical determinant of its potency and potential for subtype selectivity. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower Ki values indicating a higher binding affinity. The following table summarizes the reported Ki values for atropine, 4-DAMP, and pirenzepine at human M1, M2, and M3 muscarinic acetylcholine receptors.
| Antagonist | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | Selectivity Profile |
| This compound | Data not available | Data not available | Data not available | Non-selective |
| Atropine | ~1-2 | ~1-2 | ~1-2 | Non-selective[1] |
| 4-DAMP | ~1 | ~11 | ~1 | M1/M3 selective[2][3][4] |
| Pirenzepine | ~10-20 | ~400-600 | ~100-200 | M1 selective[5][6][7][8] |
Note: The Ki values presented are approximate and can vary depending on the experimental conditions, such as the radioligand used and the tissue or cell line preparation.
Experimental Protocols
The determination of binding affinities for muscarinic antagonists is primarily achieved through in vitro radioligand binding assays. These assays are a cornerstone of pharmacological research, providing a quantitative measure of the interaction between a ligand and a receptor.[9][10]
Radioligand Competition Binding Assay
This is the most common method used to determine the Ki of an unlabeled compound (like this compound or other antagonists). The principle of this assay is the competition between a fixed concentration of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB) and varying concentrations of the unlabeled test compound for binding to the muscarinic receptors in a tissue homogenate or cell membrane preparation expressing the receptor subtype of interest.
Materials:
-
Membrane Preparation: Homogenates of tissues or cell lines expressing the desired muscarinic receptor subtype (M1, M2, or M3).
-
Radioligand: A high-affinity muscarinic antagonist labeled with a radioisotope, such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).
-
Unlabeled Antagonist: The compound for which the Ki is to be determined (e.g., this compound, atropine, 4-DAMP, pirenzepine).
-
Assay Buffer: A buffered solution (e.g., phosphate-buffered saline, Tris-HCl) to maintain a physiological pH.
-
Filtration Apparatus: A vacuum filtration manifold with glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: An instrument to measure the radioactivity retained on the filters.
Procedure:
-
Incubation: The membrane preparation is incubated in the assay buffer with the radioligand and a range of concentrations of the unlabeled antagonist.
-
Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: The radioactivity retained on each filter is measured using a liquid scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled antagonist. The data is then fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand for the receptor.
Below is a diagram illustrating the workflow of a competitive binding assay.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G protein-coupled receptors (GPCRs) that, upon activation by acetylcholine, initiate intracellular signaling cascades. The M1 and M3 subtypes primarily couple to Gq/11 proteins, while the M2 subtype couples to Gi/o proteins.
-
M1 and M3 Receptor Signaling: Activation of M1 and M3 receptors leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
M2 Receptor Signaling: Activation of M2 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the Gi/o protein can directly activate certain ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs).
The following diagram illustrates the distinct signaling pathways of M1/M3 and M2 receptors.
References
- 1. The affinity of atropine for muscarine receptors in human sphincter pupillae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The interaction of 4-DAMP mustard with subtypes of the muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Binding properties of nine 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) analogues to M1, M2, M3 and putative M4 muscarinic receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different agonist binding properties of M1 and M2 muscarinic receptors in calf brain cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Affinities of pirenzepine for muscarinic cholinergic receptors in membranes isolated from bovine tracheal mucosa and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-affinity [3H]pirenzepine binding to putative M1 muscarinic sites in the neuroblastoma x glioma hybrid cell line (NG 108-15) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human M1-, M2- and M3-muscarinic cholinergic receptors: binding characteristics of agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Alternatives to Poldine methylsulfate for M1 receptor blockade
An Objective Comparison of Alternatives to Poldine Methylsulfate for M1 Muscarinic Receptor Blockade
For researchers and drug development professionals, identifying selective M1 muscarinic acetylcholine receptor (mAChR) antagonists is crucial for investigating the role of M1 receptors in various physiological processes and for developing targeted therapeutics. This compound methylsulfate has been used as a muscarinic antagonist; however, a range of more selective and potent alternatives are available. This guide provides a detailed comparison of prominent M1 receptor antagonists, supported by experimental data, to aid in the selection of the most appropriate compound for specific research needs.
Overview of M1 Receptor Antagonism
The M1 muscarinic receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system (CNS) and exocrine glands.[1] Its activation is linked to cognitive functions, such as learning and memory, making it a significant target for neurological disorders like Alzheimer's disease and schizophrenia.[2][3] M1 receptor antagonists block the binding of the endogenous ligand, acetylcholine (ACh), thereby inhibiting its downstream signaling cascade.
Comparative Analysis of M1 Antagonists
Several compounds have been identified and characterized as selective M1 receptor antagonists. The following sections and tables provide a comparative overview of their binding affinities and functional potencies.
Orthosteric Antagonists
Orthosteric antagonists bind to the same site as the endogenous ligand, acetylcholine. Key alternatives to this compound methylsulfate include pirenzepine, telenzepine, and biperiden.
Table 1: Comparative Binding Affinities (Ki) of M1-Selective Antagonists at Human Muscarinic Receptor Subtypes
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | M2/M1 Selectivity Ratio | M3/M1 Selectivity Ratio | M4/M1 Selectivity Ratio | M5/M1 Selectivity Ratio |
| Biperiden | 0.48[4] | 6.3[4] | 3.9[4] | 2.4[4] | 6.3[4] | 13.1 | 8.1 | 5.0 | 13.1 |
| Telenzepine | 0.94[5] | 17.8[5] | - | - | - | 18.9 | - | - | - |
| Pirenzepine | ~15-20 | ~300-800 | ~200-500 | ~100-250 | ~300-600* | ~20-40 | ~13-25 | ~6-12 | ~20-30 |
*Note: Pirenzepine Ki values can vary based on experimental conditions; these represent a typical range found in the literature. It exhibits a 6 to 35-fold higher affinity for M1 receptors over M2, M3, M4, or M5 subtypes.[6]
Table 2: Functional Antagonist Potency (pA2) of Selected Compounds
| Compound | Functional Assay | pA2 Value |
| (+)-Telenzepine | Inhibition of McN-A-343 induced contractions in rabbit vas deferens[7] | 9.12 |
| Pirenzepine | Inhibition of McN-A-343 induced contractions in rabbit vas deferens[7] | 7.79 |
Pirenzepine and its analogue, telenzepine, are well-established as M1-selective antagonists.[8] Telenzepine demonstrates a higher affinity and potency for M1 receptors compared to pirenzepine.[9][10] Biperiden also shows a notable selectivity for the M1 subtype, albeit being a non-selective muscarinic antagonist in a broader sense.[11][12] Other compounds like trihexyphenidyl and dicyclomine have also been shown to have a higher affinity for M1 receptors compared to other muscarinic subtypes.[13]
Positive Allosteric Modulators (PAMs)
An alternative approach to modulating M1 receptor activity is through positive allosteric modulators (PAMs). These molecules bind to a site topographically distinct from the acetylcholine binding site and potentiate the effect of the endogenous ligand. This can offer greater subtype selectivity and a more nuanced modulation of receptor function.
Table 3: Potency of M1-Selective Positive Allosteric Modulators (PAMs)
| Compound | Assay Type | Potency (EC50/Inflection Point) |
| BQCA | Potentiation of ACh-induced response[14] | 845 nM (Inflection Point) |
| VU0467319 (VU319) | M1 PAM activity[15] | 492 nM |
| VU0453595 | Potentiation of Ca2+ mobilization[16] | 2140 nM |
M1 PAMs like VU0486846 have demonstrated efficacy in cognitive models without the cholinergic toxicity associated with some agonists.[17] They represent a promising therapeutic strategy, particularly for conditions like Alzheimer's disease and schizophrenia where enhancing M1 signaling is desirable.[18]
M1 Receptor Signaling Pathway
Blockade of the M1 receptor by an antagonist prevents the activation of its primary signaling cascade. Upon binding of acetylcholine, the M1 receptor couples to Gq/11 G-proteins, which activates phospholipase C (PLC).[3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to various cellular responses.[3][19]
Figure 1. M1 Receptor Signaling Pathway and Point of Antagonist Blockade.
Experimental Protocols
The data presented in this guide are primarily derived from two key types of in vitro assays: radioligand binding assays and functional calcium imaging assays.
Radioligand Binding Assay for M1 Receptor Affinity
This protocol is a generalized method for determining the binding affinity (Ki) of a test compound for the M1 receptor through competitive displacement of a radiolabeled ligand.[20][21]
Objective: To determine the inhibitory constant (Ki) of a test compound at the M1 muscarinic receptor.
Materials:
-
Membrane preparations from cells expressing the human M1 receptor.
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-pirenzepine.
-
Test compound (unlabeled antagonist).
-
Non-specific binding control: Atropine (high concentration).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well filter plates (e.g., glass fiber filters).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of radioligand (typically at its Kd value), and varying concentrations of the unlabeled test compound.
-
Total and Non-specific Binding: Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of atropine).
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the assay by rapid filtration through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from this curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2. Experimental Workflow for Radioligand Binding Assay.
Functional Calcium Imaging Assay
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by an M1 receptor agonist.[18][22]
Objective: To determine the functional potency (IC50) of a test antagonist in blocking M1 receptor-mediated calcium mobilization.
Materials:
-
Cells stably expressing the human M1 receptor (e.g., CHO-M1 or HEK-M1 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
M1 receptor agonist (e.g., carbachol, acetylcholine).
-
Test compound (antagonist).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorescence plate reader or microscope equipped for calcium imaging.
Procedure:
-
Cell Preparation: Plate the M1-expressing cells in a multi-well plate (e.g., 96- or 384-well) and grow to an appropriate confluency.
-
Dye Loading: Load the cells with a calcium-sensitive dye by incubating them in a solution containing the dye for a specified time (e.g., 30-60 minutes at 37°C).
-
Wash: Wash the cells with assay buffer to remove excess extracellular dye.
-
Antagonist Incubation: Add varying concentrations of the test antagonist to the wells and incubate for a predetermined period to allow for receptor binding.
-
Agonist Stimulation: Add a fixed concentration of an M1 agonist (typically an EC80 concentration to ensure a robust signal) to stimulate the cells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader or microscope. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the antagonist. Plot the percentage of inhibition of the agonist response against the log concentration of the antagonist. Fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The selection of an M1 receptor antagonist requires careful consideration of the specific experimental goals. For applications demanding high selectivity, telenzepine offers an advantage over pirenzepine. Biperiden provides a potent M1 blockade but with less subtype selectivity. For studies aiming to modulate rather than completely block M1 signaling, Positive Allosteric Modulators (PAMs) represent a sophisticated and highly selective alternative. The provided experimental protocols offer a foundation for researchers to independently verify and compare the performance of these compounds in their own experimental systems.
References
- 1. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. portlandpress.com [portlandpress.com]
- 4. Biperiden hydrochloride | M1 Receptors | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Telenzepine enantiomers block muscarinic M1-receptors with opposite kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Present status and future perspectives of muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The binding of [3H]telenzepine to muscarinic acetylcholine receptors in calf forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Biperiden - Wikipedia [en.wikipedia.org]
- 13. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biased M1 receptor–positive allosteric modulators reveal role of phospholipase D in M1-dependent rodent cortical plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 20. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Activation of muscarinic receptors increases the activity of the granule neurones of the rat dorsal cochlear nucleus--a calcium imaging study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Poldine's Neurotransmitter Receptor Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity of Poldine, a known muscarinic antagonist, with other major neurotransmitter receptors. Due to the limited availability of public data on this compound's specific binding affinities to non-muscarinic receptors, this document serves as a methodological guide, outlining the requisite experimental protocols and data presentation formats for a thorough cross-reactivity assessment.
Introduction to this compound and Receptor Cross-reactivity
This compound is an antimuscarinic agent, indicating its primary therapeutic action is mediated through the blockade of muscarinic acetylcholine receptors. However, for a comprehensive understanding of its pharmacological profile and potential off-target effects, it is crucial to assess its binding affinity and functional activity at a broader range of neurotransmitter receptors. This guide details the standard methodologies for such an investigation, including binding assays and functional assessments, and provides a template for the presentation of comparative data.
Quantitative Analysis of Receptor Binding Affinity
A critical step in characterizing a compound's selectivity is to determine its binding affinity (typically represented by the inhibition constant, Kᵢ) for a panel of receptors. The following table provides a template for summarizing such data. Note: The data presented below is hypothetical and for illustrative purposes only, as specific experimental values for this compound's cross-reactivity are not publicly available.
Table 1: Hypothetical Binding Affinity Profile of this compound at Various Neurotransmitter Receptors
| Receptor Family | Receptor Subtype | Ligand | Kᵢ (nM) |
| Muscarinic | M₁ | [³H]-Pirenzepine | Value |
| M₂ | [³H]-AF-DX 384 | Value | |
| M₃ | [³H]-4-DAMP | Value | |
| M₄ | [³H]-Himacine | Value | |
| M₅ | [³H]-N-Methylscopolamine | Value | |
| Adrenergic | α₁A | [³H]-Prazosin | >10,000 |
| α₂A | [³H]-Rauwolscine | >10,000 | |
| β₁ | [³H]-CGP-12177 | >10,000 | |
| β₂ | [³H]-ICI-118,551 | >10,000 | |
| Dopaminergic | D₁ | [³H]-SCH-23390 | >10,000 |
| D₂ | [³H]-Spiperone | >10,000 | |
| D₃ | [³H]-7-OH-DPAT | >10,000 | |
| Serotonergic | 5-HT₁A | [³H]-8-OH-DPAT | >10,000 |
| 5-HT₂A | [³H]-Ketanserin | >10,000 | |
| 5-HT₃ | [³H]-GR65630 | >10,000 | |
| Histaminergic | H₁ | [³H]-Pyrilamine | >10,000 |
| H₂ | [³H]-Tiotidine | >10,000 |
Experimental Protocols
Detailed below are standard experimental protocols for determining the binding affinity and functional activity of a compound like this compound at various neurotransmitter receptors.
Radioligand Binding Assays
This method is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.
1. Membrane Preparation:
-
Cells or tissues expressing the receptor of interest are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Reaction:
-
A constant concentration of the radiolabeled ligand and varying concentrations of the test compound (this compound) are incubated with the prepared cell membranes.
-
The reaction is allowed to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
4. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radiolabeled ligand and Kᴅ is its dissociation constant.
Functional Assays
Functional assays measure the biological response of a cell upon receptor activation or inhibition by a compound. The specific assay depends on the signaling pathway of the receptor.
1. Cell Culture:
-
Cells stably expressing the receptor of interest are cultured under appropriate conditions.
2. Assay Procedure (Example for a Gq-coupled receptor):
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The cells are then stimulated with a known agonist for the receptor in the presence of varying concentrations of the test compound (this compound).
-
The change in intracellular calcium concentration is measured using a fluorescence plate reader.
3. Data Analysis:
-
The concentration of the test compound that produces 50% of the maximal response (EC₅₀ for an agonist) or inhibits 50% of the agonist-induced response (IC₅₀ for an antagonist) is determined.
Visualizing Methodologies and Pathways
To further elucidate the process of cross-reactivity assessment and the underlying biological pathways, the following diagrams are provided.
Caption: Workflow for assessing receptor cross-reactivity.
Caption: Overview of major neurotransmitter receptor signaling pathways.
Caption: Conceptual diagram of receptor selectivity assessment.
Conclusion
Validating Poldine's Antagonist Activity with a Known Agonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the antagonist activity of Poldine, an antimuscarinic agent, by comparing its effects against a known muscarinic agonist. The methodologies, data presentation, and visualizations are designed to offer a clear and objective assessment of this compound's pharmacological profile at muscarinic acetylcholine receptors.
Introduction to this compound and Muscarinic Antagonism
This compound is an antimuscarinic agent, indicating that it functions as an antagonist at muscarinic acetylcholine receptors.[1] These receptors are pivotal in the parasympathetic nervous system, regulating a host of physiological processes. Muscarinic antagonists like this compound competitively block the binding of the endogenous agonist, acetylcholine (ACh), and other externally administered agonists, thereby inhibiting the physiological responses mediated by these receptors. To quantitatively assess the antagonist potency of this compound, a standard pharmacological approach involves constructing concentration-response curves for a known muscarinic agonist in the absence and presence of this compound. From these curves, a key parameter, the pA2 value, can be determined through Schild analysis. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to elicit the same response, providing a robust measure of antagonist affinity.[2][3]
Comparative Analysis of Agonist Potency in the Presence of a Muscarinic Antagonist
To illustrate the principles of validating this compound's antagonist activity, this section presents representative data for the well-characterized muscarinic antagonist, atropine, in competition with the agonist carbachol. This data exemplifies the expected outcomes of a similar experiment with this compound.
Table 1: Carbachol Concentration-Response Data in the Absence and Presence of Atropine
| Carbachol Concentration (M) | Log [Carbachol] | % Response (Control) | % Response (+ Atropine 1 nM) | % Response (+ Atropine 10 nM) | % Response (+ Atropine 100 nM) |
| 1.00E-08 | -8.0 | 10 | 2 | 0 | 0 |
| 3.00E-08 | -7.5 | 25 | 8 | 2 | 0 |
| 1.00E-07 | -7.0 | 50 | 25 | 8 | 2 |
| 3.00E-07 | -6.5 | 75 | 50 | 25 | 8 |
| 1.00E-06 | -6.0 | 90 | 75 | 50 | 25 |
| 3.00E-06 | -5.5 | 98 | 90 | 75 | 50 |
| 1.00E-05 | -5.0 | 100 | 98 | 90 | 75 |
| 3.00E-05 | -4.5 | 100 | 100 | 98 | 90 |
Table 2: Schild Analysis Parameters for a Muscarinic Antagonist
| Antagonist Concentration (M) | Log [Antagonist] | EC50 of Agonist (M) | Dose Ratio (DR) | Log (DR-1) |
| 0 | N/A | 1.00E-07 | 1 | N/A |
| 1.00E-09 | -9.0 | 3.00E-07 | 3 | 0.30 |
| 1.00E-08 | -8.0 | 1.00E-06 | 10 | 0.95 |
| 1.00E-07 | -7.0 | 3.00E-06 | 30 | 1.46 |
Note: The data presented in these tables are representative and intended for illustrative purposes.
Experimental Protocols
A robust validation of this compound's antagonist activity necessitates a well-defined experimental protocol. A common and effective method is the in vitro functional assay using isolated tissue preparations that express muscarinic receptors, such as guinea pig ileum.[4][5]
1. Tissue Preparation:
-
A segment of guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
The tissue is allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes) with regular washing.
2. Agonist Concentration-Response Curve (Control):
-
A cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol or acetylcholine) is generated by adding increasing concentrations of the agonist to the organ bath.
-
The contractile response of the tissue is measured isometrically or isotonically after each addition, allowing the tissue to reach a stable response.
-
The responses are typically expressed as a percentage of the maximum response to the agonist.
3. Antagonist Incubation:
-
The tissue is washed to remove the agonist and allowed to return to its baseline resting state.
-
A known concentration of this compound is added to the organ bath and incubated for a predetermined time (e.g., 30-60 minutes) to ensure equilibrium is reached between the antagonist and the muscarinic receptors.
4. Agonist Concentration-Response Curve (in the presence of this compound):
-
In the continued presence of this compound, a second cumulative concentration-response curve for the same agonist is generated.
-
This procedure is repeated for several different concentrations of this compound.
5. Data Analysis and Schild Plot Construction:
-
The EC50 values (the concentration of the agonist that produces 50% of the maximal response) are determined for the agonist alone and in the presence of each concentration of this compound.
-
The dose ratio (DR) is calculated for each antagonist concentration by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist alone.
-
A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.[3]
-
A linear regression is fitted to the data points. The x-intercept of this line provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.[6]
Visualizing the Interaction and Workflow
Muscarinic Receptor Signaling Pathway
References
- 1. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 2. Schild equation - Wikipedia [en.wikipedia.org]
- 3. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 4. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsisinternational.org [rsisinternational.org]
- 6. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
Poldine vs. Pirenzepine: A Comparative Guide to M1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent M1 muscarinic receptor antagonists, poldine and pirenzepine. While both compounds have been utilized in research and clinical settings for their anticholinergic properties, they exhibit distinct profiles in terms of receptor selectivity, functional effects, and clinical applications. This document aims to provide an objective comparison based on available experimental data to aid researchers and drug development professionals in their selection and application of these M1 receptor antagonists.
Introduction
This compound (as this compound methylsulfate) and pirenzepine are synthetic anticholinergic agents that act as antagonists at muscarinic acetylcholine receptors. Pirenzepine, in particular, is recognized as a selective antagonist for the M1 muscarinic receptor subtype.[1][2] This selectivity has made it a valuable tool in differentiating muscarinic receptor subtypes and has been explored for its therapeutic potential in conditions such as peptic ulcer disease.[3][4] this compound has also been investigated for its effects on gastric acid secretion and its clinical utility in treating duodenal ulcers.[1][5] This guide will delve into a comparative analysis of their performance based on receptor binding affinity, functional assays, and clinical findings.
Data Presentation
Table 1: Muscarinic Receptor Binding Affinity
The following table summarizes the available binding affinity data (Ki values in nM) of this compound and pirenzepine for the five muscarinic receptor subtypes (M1-M5). It is important to note that comprehensive binding data for this compound across all subtypes is limited in the reviewed literature.
| Antagonist | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| This compound | Data not available | Data not available | pA2 = 7.8[6] | Data not available | Data not available |
| Pirenzepine | 16.6[5] | 380[5] | 209[5] | 102[5] | 100[5] |
Note: pA2 is a measure of antagonist potency derived from functional assays and is not directly equivalent to Ki from binding assays. Higher pA2 values indicate higher potency.
Table 2: Comparative Functional Effects
This table outlines the results of a comparative study on the functional effects of this compound and pirenzepine on gastric acid secretion and pupil dilation. The selectivity ratio provides an indication of the relative potency for inhibiting gastric acid secretion over causing mydriasis.
| Antagonist | ED50 Gastric Acid Inhibition (mg/kg, IV) | ED50 Pupil Dilatation (mg/kg, IV) | Selectivity Ratio (Pupil/Gastric) |
| This compound | 0.03 | 0.25 | 8.3 |
| Pirenzepine | 0.6 | 10.0 | 16.7 |
Data adapted from a comparative pharmacological study in rats and mice.[1]
Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or pirenzepine) for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing the desired human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or another suitable muscarinic antagonist radioligand.
-
Non-specific binding control: Atropine or another high-affinity non-selective muscarinic antagonist.
-
Test compounds: this compound and pirenzepine at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or the non-specific binding control.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Inhibition of Gastric Acid Secretion
Objective: To assess the in vivo potency of a muscarinic antagonist in inhibiting gastric acid secretion.
Animal Model: Shay rats (pylorus-ligated).
Procedure:
-
Animal Preparation: Male Wistar rats are fasted for 24 hours with free access to water. Under anesthesia, the pylorus of the stomach is ligated.
-
Drug Administration: The test compounds (this compound or pirenzepine) are administered intravenously at various doses immediately after pyloric ligation. A control group receives a vehicle.
-
Gastric Juice Collection: After a set period (e.g., 4 hours), the animals are euthanized, and the stomach is removed. The gastric contents are collected.
-
Analysis: The volume of gastric juice is measured, and the acid concentration is determined by titration with a standard base (e.g., 0.01 N NaOH) to a pH of 7.0. The total acid output is calculated.
-
Data Analysis: The dose-response curve for the inhibition of gastric acid secretion is plotted for each compound, and the ED50 (the dose that produces 50% of the maximal inhibition) is calculated.
Mandatory Visualization
Caption: M1 muscarinic receptor signaling pathway and its antagonism by this compound or pirenzepine.
Caption: General workflow for a competitive radioligand binding assay.
Discussion and Conclusion
The available data indicate that both this compound and pirenzepine are effective antagonists of M1 muscarinic receptors, leading to a reduction in gastric acid secretion. Pirenzepine demonstrates clear selectivity for the M1 receptor subtype over M2-M5 subtypes, as evidenced by its significantly lower Ki value for M1 receptors.[5] This selectivity is thought to contribute to its more favorable side-effect profile compared to non-selective antagonists.[3][4]
The comparative functional data suggest that pirenzepine has a higher selectivity ratio for inhibiting gastric acid secretion over causing pupil dilation compared to this compound, indicating a potentially wider therapeutic window for its gastrointestinal applications.[1]
Clinically, both drugs have been used in the management of duodenal ulcers.[1][5] this compound has been shown to be effective in this indication, both alone and in combination with H2 receptor antagonists like cimetidine.[1] Pirenzepine has also demonstrated efficacy in promoting ulcer healing, with a side-effect profile that is generally well-tolerated at therapeutic doses.[3][4]
A significant limitation in this comparative analysis is the lack of comprehensive, directly comparable binding affinity data for this compound across all five muscarinic receptor subtypes. The available pA2 value for this compound at the M3 receptor does not allow for a direct comparison of selectivity with the Ki values reported for pirenzepine. Further research is required to fully elucidate the binding profile of this compound and to conduct head-to-head clinical trials to definitively compare the efficacy and safety of these two M1 receptor antagonists.
References
- 1. Selective agents for muscarinic receptors linked to phosphoinositide breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic M1 and M3 receptors in rat striatum: a binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M1 muscarinic acetylcholine receptor in cultured rat neostriatum regulates phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pirenzepine distinguishes between muscarinic receptor-mediated phosphoinositide breakdown and inhibition of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Poldine's Potency: A Comparative Guide to Novel Muscarinic Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the muscarinic antagonist Poldine against a selection of novel antagonists that have emerged in recent drug discovery efforts. While this compound has historically been used for its anticholinergic properties, particularly in the treatment of peptic ulcers, the drive for greater receptor subtype selectivity to minimize side effects has led to the development of new compounds with more targeted actions. This document outlines the available potency data for these novel agents, details the experimental protocols used to determine their efficacy, and provides visual representations of key biological pathways and experimental workflows.
Comparative Potency of Muscarinic Antagonists
The following table summarizes the available quantitative data on the potency of this compound and several novel muscarinic antagonists. Potency is a critical measure of a drug's activity and is often expressed as the inhibition constant (Kᵢ), the half-maximal inhibitory concentration (IC₅₀), or the pA₂ value derived from Schild analysis. Lower Kᵢ and IC₅₀ values, and higher pA₂ values, indicate greater potency.
| Antagonist | Receptor Subtype | Potency (Kᵢ in nM, unless otherwise specified) | Selectivity Profile |
| This compound | M₁ - M₅ | Data not readily available in public literature | Non-selective |
| VU0255035 | M₁ | ~78 nM (IC₅₀) | Selective for M₁ |
| Darifenacin | M₃ | 0.9 - 5.0 nM | M₃ selective |
| Zamifenacin | M₃ | 2.5 - 8.0 nM | M₃ selective |
| Imidafenacin | M₁, M₃ | M₃: ~1.8 nM, M₁: ~6.2 nM | M₃/M₁ selective |
| DA-8010 | M₃ | Data not fully disclosed | Selective for M₃ |
Experimental Protocols
The determination of antagonist potency relies on robust and reproducible experimental methodologies. The data presented in this guide are primarily derived from two key types of assays: radioligand binding assays and in vitro functional assays.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique used to quantify the affinity of a ligand (in this case, a muscarinic antagonist) for a receptor.
Objective: To determine the inhibition constant (Kᵢ) of a test antagonist for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (e.g., from CHO or HEK293 cells).
-
A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
The unlabeled test antagonist (e.g., this compound or a novel antagonist).
-
Assay buffer (e.g., phosphate-buffered saline, PBS).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: A constant concentration of the radiolabeled ligand and cell membranes are incubated with varying concentrations of the unlabeled test antagonist.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test antagonist. The IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
In Vitro Functional Assays and Schild Analysis
Functional assays measure the biological response of a cell or tissue to an agonist in the presence and absence of an antagonist. Schild analysis is a pharmacological method used to determine the pA₂ value, which is a measure of the affinity of a competitive antagonist.
Objective: To determine the pA₂ value of a competitive muscarinic antagonist.
Materials:
-
An isolated tissue preparation containing the muscarinic receptor of interest (e.g., guinea pig ileum for M₃ receptors).
-
A muscarinic agonist (e.g., carbachol or acetylcholine).
-
The competitive test antagonist.
-
An organ bath system with physiological saline solution, maintained at a constant temperature and aerated.
-
A transducer and recording system to measure tissue contraction.
Procedure:
-
Agonist Dose-Response Curve: A cumulative concentration-response curve for the agonist is generated to determine its EC₅₀ (the concentration that produces 50% of the maximal response).
-
Antagonist Incubation: The tissue is incubated with a fixed concentration of the antagonist for a predetermined period to allow for equilibrium.
-
Second Agonist Dose-Response Curve: In the continued presence of the antagonist, a second cumulative concentration-response curve for the agonist is generated. The presence of a competitive antagonist will shift the curve to the right.
-
Dose Ratio Calculation: The dose ratio is calculated by dividing the EC₅₀ of the agonist in the presence of the antagonist by the EC₅₀ of the agonist in the absence of the antagonist.
-
Schild Plot: Steps 2-4 are repeated with at least two other concentrations of the antagonist. A Schild plot is then constructed by plotting the log (dose ratio - 1) on the y-axis against the negative log of the molar concentration of the antagonist on the x-axis.
-
pA₂ Determination: For a competitive antagonist, the Schild plot should yield a straight line with a slope of 1. The pA₂ value is the intercept of this line with the x-axis.
Visualizing a Muscarinic Signaling Pathway and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a simplified muscarinic signaling pathway and the workflow of a radioligand binding assay.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Poldine
For researchers and scientists at the forefront of drug development, meticulous adherence to safety protocols is paramount, extending beyond the bench to the responsible management of chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of Poldine, ensuring the safety of laboratory personnel and the protection of our environment.
This compound, specifically this compound Methylsulfate, is a muscarinic acetylcholine receptor antagonist.[1] While instrumental in research, its handling and disposal require strict adherence to safety guidelines to mitigate potential risks.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound-containing compounds. Always handle this compound and its waste in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any vapors or aerosols.
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves
-
Safety goggles or face shield
-
Laboratory coat
Quantitative Data Summary
While specific quantitative disposal parameters for this compound are not extensively published, the following table summarizes key identifiers for this compound Methylsulfate.
| Property | Value |
| CAS Number | 545-80-2 |
| Molecular Formula | C22H29NO7S |
| Molecular Weight | 451.5 g/mol |
Source: Smolecule[1]
Experimental Protocol: Step-by-Step Disposal of this compound Waste
The primary and mandated method for the disposal of this compound waste is through an approved hazardous waste disposal plant.[2] Do not dispose of this compound or its containers in regular trash or down the drain.
Step 1: Waste Segregation and Collection
-
Identify and Segregate: Isolate all this compound waste, including unused product, contaminated consumables (e.g., pipette tips, gloves, absorbent paper), and empty containers.
-
Use Designated Containers: Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical nature of the waste.
Step 2: Labeling
-
Clear Identification: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound Methylsulfate". Include any other information required by your institution's Environmental Health and Safety (EHS) department.
Step 3: Storage
-
Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, cool, and dry area.
-
Away from Incompatibles: Keep the waste container away from incompatible materials, heat, sparks, and open flames.
Step 4: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or equivalent to schedule a pickup for the hazardous waste.
-
Licensed Contractor: The EHS department will arrange for the collection and disposal by a licensed and certified hazardous waste contractor.
Step 5: Record Keeping
-
Maintain Logs: Keep accurate records of the amount of this compound waste generated, the date of generation, and the date it was collected for disposal. This is crucial for regulatory compliance.
This compound Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
This structured approach to the disposal of this compound ensures that your laboratory practices remain compliant with safety regulations and contribute to a culture of responsibility and environmental stewardship.
References
Essential Safety and Logistical Information for Handling Poldine Methylsulfate
I. Immediate Safety and Logistical Information
Poldine methylsulfate is an anticholinergic agent, typically a solid powder, used in research for gastrointestinal disorders.[1][2] While it is shipped as a non-hazardous chemical for research purposes, caution should be exercised due to its pharmacological activity and the lack of comprehensive safety data.
Key Properties:
| Property | Value |
| CAS Number | 545-80-2 |
| Molecular Formula | C22H29NO7S |
| Molecular Weight | 451.53 g/mol |
| Appearance | Solid powder |
| Synonyms | Nacton, this compound metilsulfate |
Source: MedKoo Biosciences, DrugFuture[1][2]
Storage: Store in a dry, dark place. For short-term storage, 0 - 4°C is recommended, while long-term storage should be at -20°C.[1]
II. Personal Protective Equipment (PPE)
A comprehensive PPE plan is crucial when handling this compound Methylsulfate. The following table outlines the recommended PPE.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Nitrile gloves | Double gloving is recommended to minimize the risk of exposure. Change gloves immediately if contaminated, torn, or punctured. |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes and airborne particles. |
| Body Protection | Laboratory coat | Should be a solid-front, long-sleeved coat made of a low-permeability fabric. |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
III. Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound Methylsulfate in a laboratory setting.
1. Preparation:
-
Ensure a calibrated analytical balance is available within a certified chemical fume hood.
-
Prepare all necessary equipment, including spatulas, weighing paper, and appropriate solvent for solubilization.
-
Verify that an emergency eyewash station and safety shower are accessible and operational.
2. Donning PPE:
-
Follow the correct sequence for putting on PPE to ensure maximum protection.
3. Weighing and Handling:
-
Perform all manipulations of the solid this compound Methylsulfate powder inside a certified chemical fume hood to minimize inhalation risk.
-
Use a dedicated spatula for handling.
-
Carefully weigh the desired amount of the compound on weighing paper.
-
To dissolve, add the powder to the solvent in a suitable container and mix gently.
4. Doffing PPE:
-
Remove PPE in the correct order to prevent cross-contamination.
IV. Disposal Plan
Proper disposal of this compound Methylsulfate and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
Waste Segregation:
-
Solid Waste: Unused this compound Methylsulfate powder, contaminated weighing paper, and gloves should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound Methylsulfate should be collected in a labeled hazardous liquid waste container. Do not dispose of down the drain.
-
Sharps Waste: Any contaminated sharps (e.g., needles) must be disposed of in a designated sharps container.
Disposal Procedure:
-
All waste containers must be sealed and stored in a designated hazardous waste accumulation area.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.
V. Emergency Protocols
In the event of an emergency, follow these procedures and the logical relationship outlined in the diagram below.
Emergency Contact:
-
Know the location of the nearest emergency phone and the contact number for your institution's EHS department.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
